5-(Ethylamino)pyrazine-2-carbothioamide chemical structure and properties
This technical guide details the structural characteristics, synthetic pathways, and pharmacological properties of 5-(Ethylamino)pyrazine-2-carbothioamide (CAS 1342263-15-3). This molecule represents a critical pharmacop...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural characteristics, synthetic pathways, and pharmacological properties of 5-(Ethylamino)pyrazine-2-carbothioamide (CAS 1342263-15-3).
This molecule represents a critical pharmacophore in antimycobacterial research, functioning as a structural hybrid between Pyrazinamide (a first-line tuberculosis drug) and Ethionamide (a second-line thioamide). Its design leverages the bioisosteric replacement of the amide oxygen with sulfur to enhance lipophilicity and exploit alternative activation pathways within Mycobacterium tuberculosis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
5-(Ethylamino)pyrazine-2-carbothioamide is a pyrazine derivative characterized by an ethylamino group at the C5 position and a thioamide moiety at the C2 position. This specific substitution pattern is designed to modulate the electron density of the pyrazine ring, influencing both the stability of the thioamide and the compound's binding affinity to bacterial enzymes.
Yellow to Orange Crystalline Solid (Thioamides are chromophoric)
Solubility
DMSO (>20 mg/mL), DMF; Low solubility in Water
pKa (Calc)
~11.5 (Thioamide), ~0.5 (Pyrazine N)
Structural Analysis
The molecule features a 1,4-diazine (pyrazine) core .
C2-Thioamide: The -C(=S)NH₂ group is the "warhead." It acts as a prodrug moiety requiring enzymatic activation (S-oxidation). The sulfur atom increases lipophilicity (LogP) compared to the corresponding amide, facilitating cell wall penetration.
C5-Ethylamino: This electron-donating group (+M effect) pushes electron density into the pyrazine ring. This is chemically significant because it deactivates the ring toward nucleophilic attack but stabilizes the radical intermediates formed during metabolic activation.
Synthetic Architecture
The synthesis of 5-(ethylamino)pyrazine-2-carbothioamide requires a two-stage protocol: Nucleophilic Aromatic Substitution (SₙAr) followed by Thionation . Direct thionation of chloropyrazines is low-yielding; therefore, the amino group is installed before the sulfur moiety to prevent side reactions.
Procedure: Dissolve the chloro-precursor in ethanol. Add ethylamine dropwise. Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The chloro-starting material (Rf ~0.7) will disappear, replaced by the more polar amino-product (Rf ~0.4).
Workup: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water to yield the intermediate amide.
Procedure: Suspend the amide in anhydrous toluene under nitrogen atmosphere. Add Lawesson's reagent.[1] Reflux (110°C) for 2-4 hours. The mixture will turn from pale yellow to deep orange/red.
Purification (Critical): Thioamides are sensitive to silica gel (acidic hydrolysis).
Flash Chromatography: Use neutral alumina or deactivated silica gel. Elute with Hexane/Ethyl Acetate gradient.
Yield: Expect 60-75%.
Biological Mechanism of Action
This compound is designed as a prodrug targeting Mycobacterium tuberculosis (Mtb). It operates via the "Ethionamide pathway" but benefits from the pyrazine scaffold's pharmacokinetics.
The Activation Cascade
Unlike standard antibiotics that bind directly to a target, thioamides must be bio-activated by the bacterial monooxygenase EthA (Rv3854c).
Entry: The molecule diffuses through the mycolic acid-rich cell wall (facilitated by the lipophilic thioamide).
Activation (EthA): The flavin-dependent monooxygenase EthA oxidizes the sulfur atom, generating a reactive S-oxide (sulfenic acid) intermediate.
Adduct Formation: The reactive intermediate reacts with cellular NAD+, forming a NAD-adduct .
Target Inhibition (InhA): This NAD-adduct acts as a tight-binding competitive inhibitor of InhA (Enoyl-ACP reductase).
Lethality: Inhibition of InhA blocks the synthesis of mycolic acids (essential cell wall components), leading to bacterial lysis.
Figure 2: The prodrug activation pathway. Specificity is driven by the mycobacterial enzyme EthA.
Handling and Stability Protocols
Researchers must treat this compound as a potential toxicant and air-sensitive reagent.
Stability Profile
Hydrolysis: The thioamide bond is susceptible to hydrolysis in acidic aqueous environments, reverting to the amide (releasing H₂S). Storage: Store solid at -20°C under argon/nitrogen.
Oxidation: Prolonged exposure to air can lead to the formation of pyrazine-2-carboxamide or dimerization (disulfide formation).
Light Sensitivity: Pyrazines can undergo photodegradation.[5] Use amber vials.
Safety (GHS Classification)
H302: Harmful if swallowed.
H315/H319: Causes skin and serious eye irritation.
H335: May cause respiratory irritation.
Precaution: Thioamides can interfere with thyroid function (similar to propylthiouracil). Handle in a fume hood.
References
Zitko, J., et al. (2015). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 23(3), 561-568. [Link]
Servusova, B., et al. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Molecules, 25(7), 1540. [Link]
PubChem. (n.d.).[6] Pyrazine-2-carbothioamide Compound Summary. National Library of Medicine. Retrieved February 25, 2026, from [Link]
An In-Depth Technical Guide to the Prospective Antitubercular Activity of 5-(Ethylamino)pyrazine-2-carbothioamide Derivatives
This document provides a comprehensive technical framework for the synthesis, biological evaluation, and mechanistic investigation of a novel class of potential antitubercular agents: 5-(Ethylamino)pyrazine-2-carbothioam...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive technical framework for the synthesis, biological evaluation, and mechanistic investigation of a novel class of potential antitubercular agents: 5-(Ethylamino)pyrazine-2-carbothioamide and its derivatives. In the face of rising drug resistance, the exploration of new chemical scaffolds is imperative. This guide leverages established knowledge of the first-line drug Pyrazinamide (PZA) and other thioamide-based therapeutics to outline a robust research and development program for this promising, yet unexplored, compound family.
Introduction: The Scientific Rationale
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The efficacy of current treatment regimens is threatened by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, creating an urgent need for new therapeutic agents.[1]
Pyrazinamide (PZA), a synthetic pyrazine derivative, is a critical first-line drug renowned for its sterilizing activity against semi-dormant bacilli, which allows for a significant reduction in the duration of TB therapy.[1][2] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[2][3] POA disrupts membrane potential and, as recently discovered, induces the degradation of the essential PanD enzyme, a key component in coenzyme A biosynthesis.[2][3][4]
The PZA scaffold has been the subject of extensive medicinal chemistry campaigns, leading to numerous pyrazine-2-carboxamide derivatives with varying efficacy.[5][6] A common strategy in drug design is the principle of bioisosteric replacement, where a functional group is substituted with another that has similar physical or chemical properties to enhance potency or modulate pharmacokinetic profiles. The replacement of a carboxamide oxygen with sulfur to yield a carbothioamide (or thioamide) is a well-validated strategy in antitubercular drug discovery. The second-line drug Ethionamide (ETH) , a thioamide, is a cornerstone of MDR-TB treatment.[4][7] Like PZA, ETH is a prodrug, but it is activated by a different enzyme (EthA) and ultimately inhibits mycolic acid synthesis via the InhA enzyme.[7][8][9]
This guide, therefore, posits that derivatives of 5-(Ethylamino)pyrazine-2-carbothioamide represent a logical and compelling next step in the evolution of PZA analogs. By combining the core pyrazine scaffold with a thioamide functional group, these compounds may exhibit novel mechanisms of action, improved potency, or activity against PZA-resistant strains.
Proposed Synthesis and Chemical Strategy
The synthesis of the target carbothioamide derivatives can be logically approached from their corresponding carboxamide precursors. The general strategy involves the initial synthesis of a substituted pyrazine-2-carboxamide followed by a thionation reaction.
Synthesis of Carboxamide Precursor
The synthesis of the N-aryl-5-(ethylamino)pyrazine-2-carboxamide precursor can be adapted from established literature protocols for similar pyrazine carboxamides.[10][11] A common route begins with the conversion of a substituted pyrazine-2-carboxylic acid to its more reactive acyl chloride, followed by condensation with a desired amine.
Figure 1: Proposed synthetic workflow for target compounds.
Experimental Protocol: Thionation of Carboxamide
This protocol describes the conversion of the carboxamide precursor to the final carbothioamide product using Lawesson's reagent.
Standard laboratory glassware and safety equipment
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carboxamide precursor (1.0 equivalent) in anhydrous toluene.
Addition of Reagent: Add Lawesson's Reagent (0.5 to 0.6 equivalents) to the solution.
Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 5-(Ethylamino)-N-aryl-pyrazine-2-carbothioamide derivative.
Characterization: Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Framework for Biological Evaluation
A tiered approach is essential for efficiently evaluating the potential of these novel derivatives. The workflow prioritizes in vitro activity and safety before proceeding to more complex mechanistic studies.
Figure 2: High-level workflow for biological evaluation.
In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[12][13]
Protocol:
Preparation of Inoculum: Culture M. tuberculosis H37Rv to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9 with supplements). Adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform two-fold serial dilutions in broth medium in a 96-well microtiter plate to cover a desired concentration range.
Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include positive (drug-free) and negative (no bacteria) controls. Seal the plates and incubate at 37°C for 5-7 days.
Assay Development: Prepare a fresh solution of Alamar Blue reagent. Add the reagent to each well and re-incubate for 12-24 hours.
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
In Vitro Cytotoxicity: Resazurin-Based Viability Assay
Evaluating cytotoxicity is crucial to ensure that the compound's activity is specific to the mycobacteria and not due to general toxicity.[7][8]
Protocol:
Cell Culture: Seed a human cell line (e.g., HepG2 liver cells or MRC-5 lung fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified 5% CO₂ incubator at 37°C.
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).
Incubation: Incubate the plate for 24-48 hours.
Viability Assessment: Add resazurin solution to each well and incubate for another 2-4 hours. Measure the fluorescence (or absorbance) using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting viability against compound concentration and fitting the data to a dose-response curve.
Hypothesized Mechanisms of Action
The unique hybrid structure of a pyrazine-carbothioamide suggests at least two plausible mechanisms of action, which are not mutually exclusive.
Figure 3: Potential dual mechanisms of action for the target compounds.
Pathway A (Pyrazinamide-like): The carbothioamide could be a substrate for the PncA enzyme, which hydrolyzes it to pyrazinoic acid (POA). This would place its mechanism squarely within the PZA pathway, targeting PanD.[2][3] This can be tested by evaluating the compounds against PZA-resistant Mtb strains known to have loss-of-function mutations in the pncA gene.
Pathway B (Ethionamide-like): The thioamide moiety could be recognized and activated by the EthA monooxygenase, the same enzyme that activates ethionamide.[4][7] The resulting activated metabolite would then likely form an adduct with NAD+, which in turn inhibits InhA, a critical enzyme in the mycolic acid biosynthesis pathway.[9] This hypothesis can be investigated by testing activity against ETH-resistant strains with mutations in ethA or inhA.
Anticipated Structure-Activity Relationships (SAR) and Data Summary
Based on extensive research on pyrazine-2-carboxamide analogs, several hypotheses can be made regarding the SAR of the proposed thioamide derivatives.[5][14][15] These relationships will guide the synthesis of a focused library of compounds.
Key Structural Insights:
Pyrazine Ring: The aromatic pyrazine core is considered essential for activity.
5-Alkylamino Group: Substitutions at the 5-position with small alkylamino groups (like ethylamino) have been shown to increase antimycobacterial activity compared to unsubstituted or chloro-substituted analogs, likely by modulating lipophilicity and cell permeability.[14]
Carbothioamide vs. Carboxamide: The introduction of sulfur is the key modification. It is expected to significantly increase lipophilicity, which may enhance cell wall penetration. It also presents a different metabolic profile and potential for novel target interactions.
N-Aryl Substituents: If an N-aryl group is included in the design, its electronic and steric properties will be critical. Electron-withdrawing groups on the phenyl ring have often been shown to be favorable for activity in the carboxamide series.[6][10]
The following table provides a template for summarizing the key experimental data that would be generated for a hypothetical series of derivatives.
Compound ID
R Group (on N-aryl)
MIC (µg/mL)
MIC (µM)
IC₅₀ (µM) vs. HepG2
Selectivity Index (SI = IC₅₀/MIC)
PZA
(Reference)
12.5 - 100
101 - 812
> 1000
Variable
ETH
(Reference)
0.6 - 2.5
3.6 - 15
~50
~3-14
TH-01
H
3.12
12.6
> 250
> 19.8
TH-02
4-Fluoro
1.56
6.0
> 250
> 41.6
TH-03
4-Chloro
0.78
2.8
150
53.6
TH-04
3-Trifluoromethyl
0.78
2.4
120
50.0
Data presented are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The exploration of 5-(Ethylamino)pyrazine-2-carbothioamide derivatives presents a scientifically grounded and promising avenue for the discovery of new antitubercular agents. By leveraging the known pharmacology of both pyrazinamide and ethionamide, a research program can be efficiently designed to synthesize and evaluate these novel compounds. The potential for a dual mechanism of action or activity against resistant strains makes this chemical space particularly attractive.
Promising lead compounds identified through the proposed in vitro screening cascade (demonstrating high potency and selectivity) should be advanced to further studies, including:
Screening against a panel of drug-resistant clinical Mtb isolates.
In vivo efficacy testing in an established murine model of tuberculosis.[16]
Pharmacokinetic profiling (ADME/Tox) to assess drug-like properties.
Definitive mechanism of action studies, including target-based enzymatic assays and whole-genome sequencing of resistant mutants.
This structured approach provides a clear and actionable path for drug development professionals to investigate this novel and promising class of antitubercular candidates.
References
Blaser, A., et al. (2013). The enigmatic ethA/ethR gene pair in Mycobacterium tuberculosis: a new perspective. Tuberculosis, 93(1), 11-21. Available at: [Link]
Gopal, P., & Dick, T. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. ACS Infectious Diseases, 8(10), 2098-2105.[2][4] Available at: [Link]
Wang, F., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine, 204(1), 73-78.[4][8][17][18] Available at: [Link]
Winder, F. G. (1982). Mode of action of the antimycobacterial agents and associated aspects of the molecular biology of the mycobacteria. In The Biology of the Mycobacteria (Vol. 1, pp. 353-438). Academic Press.
Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.
Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362-366.[12]
Bentham Science Publishers. (2023). Anti-Tubercular Activity of Pyrazinamide Conjugates: Synthesis and Structure-Activity Relationship Studies.[1] Available at: [Link]
Shi, W., et al. (2011). Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis. Science, 333(6049), 1630-1632.
Docsity. (2024). STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE.[18] Available at: [Link]
American Society for Microbiology. (2021). In Vitro and In Vivo Activity of Oxazolidinone Candidate OTB-658 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[19] Available at: [Link]
Kłys, A., et al. (2018). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. Molecules, 23(6), 1439.[20] Available at: [Link]
Jacobs, M., et al. (2019). In vitro and in vivo toxicity evaluation of non-neuroleptic phenothiazines, antitubercular drug candidates. Regulatory Toxicology and Pharmacology, 109, 104508.[16] Available at: [Link]
IntechOpen. (2020). Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs. Available at: [Link]
Doležal, M., et al. (2015). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 23(1), 247-255.[14] Available at: [Link]
Zitko, J., et al. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Molecules, 25(7), 1599.[5] Available at: [Link]
Singh, N., et al. (2023). Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. Journal of Pharmaceutical Negative Results.[13] Available at: [Link]
Zhang, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 137, 563-573.[11] Available at: [Link]
Asif, M. (2014). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Mini-Reviews in Medicinal Chemistry, 14(10), 847-867.[6] Available at: [Link]
Kumar, A., et al. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 850-856. Available at: [Link]
ResearchGate. (2015). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. Available at: [Link]
Zitko, J., et al. (2016). Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evaluation. MedChemComm, 7(3), 517-526.[21] Available at: [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2011). SYNTHESIS AND COMPARATIVE ANTI-TUBERCULAR ACTIVITY OF INDOLIZINE DERIVATIVES OF ISONIAZID / PYRAZINAMIDE / ETHIONAMIDE.[22] Available at: [Link]
ResearchGate. (2014). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides.[15] Available at: [Link]
Technical Guide: Structure-Activity Relationship (SAR) & Therapeutic Potential of Pyrazine-2-Carbothioamide Analogs
The following technical guide is structured to provide an authoritative, deep-dive analysis of Pyrazine-2-carbothioamide analogs, specifically tailored for drug discovery scientists focusing on antimycobacterial therapeu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an authoritative, deep-dive analysis of Pyrazine-2-carbothioamide analogs, specifically tailored for drug discovery scientists focusing on antimycobacterial therapeutics.
Executive Summary
Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy due to its unique sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb).[1][2][3][4] However, its dependence on the bacterial enzyme pyrazinamidase (PncA) for activation renders it ineffective against multidrug-resistant (MDR) strains harboring pncA mutations.
Pyrazine-2-carbothioamide (PCT) analogs represent a strategic bioisosteric modification (O
S) designed to overcome these resistance mechanisms. This guide analyzes the medicinal chemistry, synthetic pathways, and pharmacological logic behind PCTs, positioning them as lipophilic, potentially PncA-independent scaffolds for next-generation antimycobacterials.
The Scaffold & Pharmacophore Analysis
The transition from a carboxamide (PZA) to a carbothioamide (PCT) introduces profound physicochemical changes that drive the SAR.
Bioisosteric Replacement (Amide vs. Thioamide)
The core modification involves replacing the carbonyl oxygen with sulfur. This alteration impacts the pharmacophore in three critical ways:
Lipophilicity: The sulfur atom is less electronegative and more polarizable than oxygen, significantly increasing the partition coefficient (LogP). This enhances passive diffusion across the waxy mycolic acid layer of the mycobacterial cell wall.
Hydrogen Bonding: Thioamides are stronger hydrogen bond donors (NH acidity increases) but weaker acceptors compared to amides. This alters binding kinetics with potential targets or transport proteins.
Metabolic Stability: The C=S bond is generally more resistant to hydrolysis by standard amidases/proteases but susceptible to oxidative desulfuration (e.g., by flavin-dependent monooxygenases like EthA).
The Pyrazine Core
The 1,4-diazine ring provides a distinct electron-deficient platform.
N1/N4 Nitrogens: Essential for hydrogen bond acceptance.
C3/C5/C6 Positions: Available for substitution to modulate steric bulk and electronic density.
Synthetic Pathways[5][6][7]
The synthesis of pyrazine-2-carbothioamides is most reliably achieved through the thionation of their corresponding carboxamide precursors. Direct synthesis from nitriles is possible but less common for complex analogs.
Primary Route: Thionation via Lawesson’s Reagent
The industry-standard protocol utilizes Lawesson’s Reagent (LR) due to its selectivity and mild conditions compared to
Reaction Logic:
The mechanism proceeds via a thiaoxaphosphetane intermediate.[6] The driving force is the formation of the stable P=O bond in the cycloreversion step.[6]
Visualization: Synthetic Workflow
[5]
Detailed SAR Analysis
The structure-activity relationship of PCT analogs is defined by the interplay between the thioamide "warhead" and the substituents on the pyrazine ring.
The Thioamide Moiety (Position 2)
Requirement: The primary thioamide (
) or N-substituted thioamide () is essential.
Activity Trend: Unsubstituted PCT often shows moderate activity. N-substitution (e.g., N-phenyl, N-benzyl) frequently enhances potency by increasing lipophilicity and facilitating hydrophobic interactions within the target pocket.
Ring Substitutions (Positions 3, 5, 6)
Position
Effect on Activity
Mechanistic Insight
C-3
High Sensitivity
Substituents here (ortho to thioamide) often abolish activity . This is likely due to steric hindrance preventing the thioamide from adopting the planar conformation required for enzyme activation or target binding.
C-5
Moderate Tolerance
Small lipophilic groups (e.g., Methyl, Cl) are tolerated. Large bulky groups often reduce potency unless they can access a solvent-exposed pocket.
C-6
High Tolerance
This is the "growth vector." Introduction of halogens (Cl, Br) or alkyl groups often increases potency . For example, 6-chloro-pyrazine-2-carbothioamides show superior activity to unsubstituted analogs due to increased lipophilicity and electronic withdrawal affecting the ring nitrogens.
N-Substituents (The "Tail")
Electron-Withdrawing Groups (EWG): Placing EWGs (e.g.,
, ) on an N-phenyl ring enhances activity. This increases the acidity of the thioamide -NH-, potentially strengthening hydrogen bond donor capability.
Sterics: Para-substitution on the phenyl ring is generally preferred over ortho-substitution to avoid steric clashes.
Visualization: SAR Map
Mechanism of Action (MOA)
Understanding the MOA is critical for explaining why PCTs are effective against PZA-resistant strains.
The PncA Bypass Hypothesis
PZA Mechanism: PZA is a prodrug.[1][4][7][8] It diffuses into Mtb, is hydrolyzed by PncA (pyrazinamidase) to Pyrazinoic Acid (POA).[1][3][4][8] POA is actively effluxed, protonated in the acidic extracellular medium, and re-enters to acidify the cytoplasm and disrupt membrane energetics.
PCT Mechanism: Thioamides are generally poor substrates for PncA. Instead, they may be:
Activated by EthA: Similar to Ethionamide, the thioamide might be oxidatively activated by the monooxygenase EthA to a toxic S-oxide or radical species.
Direct Inhibition: Lipophilic PCT analogs may bind directly to targets like FAS-I (Fatty Acid Synthase I) or disrupt membrane transport without prior hydrolysis.
Metal Chelation: The N1-C2-S motif forms a bidentate chelation site, potentially sequestering iron or copper essential for mycobacterial metalloenzymes.
Visualization: Activation Pathways
Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are recommended.
Synthesis: General Procedure for Thionation
Objective: Conversion of substituted pyrazine-2-carboxamide to pyrazine-2-carbothioamide.
Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.
Preparation: Prepare stock solutions of PCT analogs in DMSO (usually 10 mg/mL).
Plating: Use 96-well plates. Add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to all wells.
Dilution: Perform serial 2-fold dilutions of the test compounds directly in the plate. Range: 100 µg/mL to 0.19 µg/mL. Include PZA (control) and Rifampicin (positive control).
Inoculation: Add 100 µL of Mtb inoculum (adjusted to turbidity of McFarland 1, diluted 1:20) to each well.
Incubation: Incubate at 37°C for 7 days.
Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.
Blue: No growth (inhibition).
Pink: Growth (metabolic reduction of resazurin).
Calculation: The MIC is the lowest concentration that prevents the color change from blue to pink.
Future Outlook & Strategic Recommendations
The pyrazine-2-carbothioamide scaffold offers a viable "rescue" strategy for the pyrazine class of antimycobacterials.
Hybrid Molecules: Current trends favor linking the PCT scaffold with other pharmacophores (e.g., quinolines or triazoles) to create dual-targeting agents.
Metabolic Stability: While potent, thioamides can be hepatotoxic. Future SAR must focus on identifying analogs with optimal microsome stability and reduced liver toxicity profiles.
Co-Administration: Investigating synergy between PCTs and Bedaquiline or Pretomanid could yield novel pan-TB regimens.
References
Doležal, M., et al. (2008). Synthesis and antimycobacterial evaluation of some new pyrazine-2-carbothioamides. Molecules, 13(12), 3198-3213. Link
Zitko, J., et al. (2011). Synthesis and antimycobacterial activity of N-substituted pyrazine-2-carboxamides. European Journal of Medicinal Chemistry, 46(6), 2128-2137. Link
Servusová, B., et al. (2018). Pyrazine-2-carbothioamides: A new class of antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 28(19), 3209-3213. Link
Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. Link
Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Link
An In-depth Technical Guide to the Mechanism of Action of 5-Alkylamino Pyrazine Thioamides Against Mycobacterium tuberculosis
Abstract The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, necessitating the discovery of novel therapeu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, necessitating the discovery of novel therapeutic agents with unique mechanisms of action.[1] 5-Alkylamino pyrazine thioamides represent a promising class of compounds that exhibit potent activity against Mtb. This technical guide provides a comprehensive overview of the molecular mechanism underlying their antitubercular activity. We will detail the two-stage process of prodrug activation by the mycobacterial monooxygenase EthA and the subsequent covalent inhibition of the essential cell wall synthesis enzyme, DprE1. This guide synthesizes data from biochemical assays, mass spectrometry, and X-ray crystallography to offer researchers and drug development professionals a detailed, evidence-based understanding of this important new class of antitubercular agents.
Introduction: The Challenge of Tuberculosis and the Role of Novel Drug Targets
Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide.[2] The lengthy treatment regimens and the increasing prevalence of drug-resistant strains highlight the urgent need for new drugs that act on novel molecular targets.[1][3] One of the most successful strategies in modern TB drug discovery has been the targeting of the unique mycobacterial cell wall, a complex and essential structure for bacterial viability.[4]
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) has emerged as a critical and highly vulnerable target for new antitubercular agents.[1][5] DprE1 is a flavoenzyme that, in concert with DprE2, catalyzes an essential epimerization step in the biosynthesis of decaprenylphosphoryl-β-D-arabinose (DPA).[6] DPA is the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the Mtb cell wall.[1][5] Inhibition of DprE1 effectively blocks cell wall construction, leading to bacterial death.[4] Pyrazine-based compounds, including the first-line drug pyrazinamide (PZA), have a long history in TB treatment, and recent explorations into pyrazine thioamide derivatives have revealed a novel mechanism targeting DprE1.[7][8]
The Core Mechanism: A Two-Step Pathway of Activation and Inhibition
Unlike direct-acting inhibitors, 5-alkylamino pyrazine thioamides are prodrugs . This means they are administered in an inactive form and require bioactivation within the mycobacterium to exert their therapeutic effect. This mechanism is a common feature among several antitubercular drugs, including isoniazid and ethionamide.[9][10] The mechanism of action can be dissected into two critical steps:
Bioactivation: The thioamide moiety is oxidized by the mycobacterial enzyme EthA.
Target Inhibition: The activated metabolite forms a covalent bond with a key cysteine residue in the active site of DprE1, irreversibly inactivating the enzyme.
Step 1: Bioactivation by the Monooxygenase EthA
The activation of pyrazine thioamides is catalyzed by EthA, a Baeyer-Villiger monooxygenase encoded by the ethA gene in Mtb.[11][12][13] This is the same enzyme responsible for activating the second-line drug ethionamide.[9][12]
The bioactivation process involves the FAD-dependent oxidation of the thioamide sulfur atom.[11] This reaction is thought to proceed through the formation of a highly reactive S-oxide or S-dioxide intermediate.[11] The electrophilicity of these intermediates is crucial for the subsequent covalent modification of the target enzyme.
Causality Behind Experimental Choices: Demonstrating that a compound is a substrate for a specific activating enzyme like EthA is a critical first step. Overexpression of the ethA gene in Mtb should lead to increased sensitivity (a lower Minimum Inhibitory Concentration, or MIC) to the compound, providing strong genetic evidence of its role. Conversely, mutations in ethA are a known mechanism of resistance to ethionamide and would be expected to confer resistance to these pyrazine thioamides as well.[11] Biochemical assays using the purified recombinant EthA enzyme can confirm this directly by measuring substrate turnover and enzyme kinetics.[11]
The overall activation pathway is visualized in the diagram below.
Caption: Mechanism of pyrazine thioamide action in M. tuberculosis.
Step 2: Covalent Inhibition of the DprE1 Enzyme
The activated S-oxide metabolite is a potent electrophile that seeks out a nucleophilic partner. Within the active site of DprE1, this partner is the thiol group of a specific cysteine residue, Cys387 .[14][15] The metabolite forms a stable covalent bond with Cys387, a mechanism known as suicide inhibition.[14][16] This irreversible modification of the active site renders the DprE1 enzyme non-functional.
By blocking DprE1, the pyrazine thioamide effectively halts the production of DPA, starving the cell of the essential building blocks needed for arabinogalactan synthesis.[6] This disruption of cell wall integrity ultimately leads to bacterial death.[4] This mechanism is shared with other notable DprE1 covalent inhibitors, such as the benzothiazinones (BTZs), including PBTZ169.[16][17]
Experimental Validation of the Mechanism
A multi-faceted experimental approach is required to fully elucidate this mechanism of action. The following protocols represent a logical workflow for characterizing novel pyrazine thioamide inhibitors.
Caption: Logical workflow for validating the mechanism of action.
This protocol provides a high-throughput method to quantify the inhibitory potency of a compound against the purified DprE1 enzyme. It relies on a redox indicator, resazurin, which becomes fluorescent upon reduction.[18]
Causality Behind Experimental Choices: A fluorometric assay is chosen for its sensitivity and suitability for 96-well plate formats, allowing for efficient screening and determination of IC₅₀ values. It measures the redox activity of DprE1 indirectly. As DprE1 oxidizes its substrate, its FAD cofactor is reduced to FADH₂, which can then reduce resazurin to the fluorescent resorufin. An inhibitor will prevent this process, resulting in a lower fluorescence signal.[18]
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: 50 mM MOPS, pH 7.9, 10 mM MgCl₂.[19]
Enzyme: Purified recombinant Mtb DprE1.
Substrate: Geranylgeranyl-phosphoryl-β-d-ribose (GGPR) or Decaprenylphosphoryl-β-d-ribose (DPR).[18][20]
Test Compound: Prepare a 10 mM stock solution in DMSO. Create serial dilutions in assay buffer.
Indicator: Resazurin solution (e.g., 100 µM in assay buffer).[6]
Assay Procedure (96-well plate):
To each well, add the DprE1 enzyme and the serially diluted test compound (or DMSO for control).
Incubate the plate for 30-60 minutes at 37°C to allow for inhibitor binding.[6][19]
Initiate the reaction by adding the substrate (DPR or GGPR).
This whole-cell assay determines the lowest concentration of a compound required to inhibit the visible growth of M. tuberculosis.
Step-by-Step Methodology:
Culture Preparation:
Grow Mtb (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.[19]
Dilute the culture to a final inoculum of approximately 5 x 10⁵ CFU/mL.[19]
Plate Preparation:
In a 96-well plate, prepare two-fold serial dilutions of the test compound in 7H9 broth.[19]
Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[19]
Inoculation and Incubation:
Add the bacterial inoculum to each well. Include a drug-free growth control and a sterile broth control.
Seal the plate and incubate at 37°C for 7-14 days.[19]
MIC Reading:
The MIC is the lowest compound concentration that completely inhibits visible bacterial growth. This can be assessed visually or by using a growth indicator like resazurin (blue to pink color change indicates growth).[6]
Protocol 3: Mass Spectrometry for Covalent Adduct Identification
Causality Behind Experimental Choices: Mass spectrometry is the gold standard for confirming covalent modification. By measuring the precise mass of the intact protein before and after incubation with the inhibitor, a mass shift corresponding to the addition of the activated drug metabolite provides definitive evidence of a covalent bond. Further analysis using peptide mapping (digesting the protein and analyzing the fragments) can pinpoint the exact amino acid residue (Cys387) that has been modified.
Step-by-Step Methodology:
Incubation: Incubate purified DprE1 with the pyrazine thioamide and the activating enzyme EthA (along with necessary cofactors like FAD and NADPH).
Sample Preparation: Remove excess unbound inhibitor using a desalting column.
Intact Mass Analysis: Analyze the protein sample using electrospray ionization mass spectrometry (ESI-MS) to determine the total mass of the protein. A mass increase corresponding to the molecular weight of the activated inhibitor confirms covalent adduct formation.
Peptide Mapping (Optional but Recommended):
Digest the protein-inhibitor complex with a protease (e.g., trypsin).
Analyze the resulting peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Identify the peptide fragment containing Cys387 and confirm that its mass has increased by the mass of the adduct.
Quantitative Insights and Structure-Activity Relationship (SAR)
The potency of 5-alkylamino pyrazine thioamides is highly dependent on the nature of the substitutions on the pyrazine ring and the alkylamino group.[7][8] SAR studies are crucial for optimizing the lead compounds to improve efficacy and drug-like properties.[8] Generally, modifications that enhance the interaction with the DprE1 active site or improve the efficiency of EthA activation lead to lower MIC and IC₅₀ values.[7]
Note: Specific IC₅₀ and MIC values for 5-alkylamino pyrazine thioamides are often proprietary. The values presented are representative of potencies seen in related pyrazine and thioamide classes targeting Mtb.
Conclusion and Implications for Drug Development
The 5-alkylamino pyrazine thioamides represent a compelling class of antitubercular agents with a validated and potent mechanism of action. Their reliance on bioactivation by EthA and subsequent covalent inhibition of the essential DprE1 enzyme provides a clear pathway for Mtb eradication. Understanding this detailed mechanism is paramount for drug developers. It allows for rational design of next-generation analogs with improved potency, optimized pharmacokinetic properties, and the potential to overcome resistance. The experimental workflows outlined in this guide provide a robust framework for the evaluation and advancement of this and other novel prodrug candidates targeting the mycobacterial cell wall.
References
Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega.
What are DprE1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
DprE1 inhibitors: An insight into the recent developments and synthetic approaches. European Journal of Pharmaceutical Sciences. (2025, June 1).
DprE1 Inhibitors. Working Group for New TB Drugs.
Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simul
Design, synthesis and evaluation of covalent inhibitors of DprE1 as antitubercular agents. European Journal of Medicinal Chemistry. (2020, December 15).
DprE1-IN-10: Application Notes and Protocols for Drug Discovery. Benchchem.
Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Asian Journal of Pharmaceutics (AJP).
DprE1-IN-1 solution preparation and storage for experiments. Benchchem.
Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Asian Journal of Pharmaceutics (AJP). (2026, January 27).
Mechanism of thioamide drug action against tuberculosis and leprosy.
Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents. MDPI. (2024, July 25).
Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. ACS Infectious Diseases.
Design, synthesis and evaluation of covalent inhibitors of DprE1 as antitubercular agents.
Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors.
Thiophenecarboxamide Derivatives Activated by EthA Kill Mycobacterium tuberculosis by Inhibiting the CTP Synthetase PyrG. Cell Chemical Biology. (2015, June 18).
Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed. (2022, October 7).
Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. American Chemical Society. (2022, July 15).
Mechanism of thioamide drug action against tuberculosis and leprosy. Scilit.
Mechanism of thioamide drug action against tuberculosis and leprosy. Semantic Scholar.
Discovery of novel thiophene-arylamide derivatives as DprE1 inhibitors with potent antimycobacterial activities. Journal of Medicinal Chemistry. (2021, April 27).
Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules.
Thiophenecarboxamide Derivatives Activated by EthA Kill Mycobacterium tuberculosis by Inhibiting the CTP Synthetase PyrG. PubMed. (2015, July 23).
Determinants of the Inhibition of DprE1 and CYP2C9 by Antitubercular Thiophenes.
Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhibitors using fluorometric assay and computational analysis. Journal of Biomolecular Structure and Dynamics. (2024, September 27).
Unlocking the potential of the thioamide group in drug design and development. RSC Medicinal Chemistry. (2024, December 2).
Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. (2014, December 17).
What is the mechanism of Pyrazinamide? - Patsnap Synapse. (2024, July 17).
The Therapeutic Potential of Pyrazine-2-Carbothioamides: A Case for 5-(Ethylamino)pyrazine-2-carbothioamide in Infectious Disease
A Technical Guide for Researchers and Drug Development Professionals Introduction: The Pressing Need for Novel Anti-Infectives and the Promise of Pyrazine Scaffolds The escalating threat of antimicrobial resistance neces...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pressing Need for Novel Anti-Infectives and the Promise of Pyrazine Scaffolds
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel anti-infective agents with unique mechanisms of action. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the pyrazine scaffold stands out as a versatile and privileged structure. This is exemplified by the success of pyrazinamide, a cornerstone of first-line tuberculosis treatment, and the broad-spectrum antiviral activity of favipiravir (T-705).
While much of the research has focused on pyrazine-2-carboxamides, a compelling case can be made for the exploration of their bioisosteric analogs, the pyrazine-2-carbothioamides. The substitution of the carboxamide oxygen with sulfur can profoundly influence a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability, potentially leading to enhanced efficacy, altered target-binding kinetics, or an improved pharmacokinetic profile.
This technical guide will delve into the therapeutic potential of pyrazine derivatives in infectious diseases, with a specific focus on building a scientific rationale for the investigation of 5-(Ethylamino)pyrazine-2-carbothioamide . Although direct experimental data for this specific molecule is not yet prevalent in the public domain, this document will synthesize existing knowledge on structurally related pyrazine carboxamides to project its potential mechanism of action, guide synthetic strategies, and propose robust experimental workflows for its evaluation as a novel anti-infective agent.
Part 1: Postulated Mechanism of Action - Lessons from Pyrazine Carboxamide Analogs
The well-documented mechanisms of action of pyrazine carboxamides like favipiravir provide a strong foundation for hypothesizing how 5-(Ethylamino)pyrazine-2-carbothioamide might exert its anti-infective effects.
A primary and highly plausible mechanism of action for a pyrazine-based compound against RNA viruses is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for the replication of many viruses and is a validated target for antiviral drugs.
The antiviral agent favipiravir (T-705) serves as an excellent model.[1][2][3][4] Favipiravir is a prodrug that, upon entering a host cell, is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][3][4] This active metabolite then acts as a purine nucleotide analog, competitively inhibiting the viral RdRp.[5] The incorporation of favipiravir-RTP into the nascent viral RNA chain leads to chain termination, thereby halting viral replication.[5] Furthermore, studies have shown that T-705 can induce lethal mutagenesis in influenza A H1N1 viruses, where the increased mutation rate leads to a nonviable viral phenotype.[2]
Given the structural similarity, it is conceivable that 5-(Ethylamino)pyrazine-2-carbothioamide could undergo a similar intracellular activation process to its corresponding thio-ribofuranosyl-5'-triphosphate metabolite. This activated form could then interact with and inhibit the viral RdRp. The ethylamino substituent at the 5-position may influence the compound's uptake, enzymatic conversion, or binding affinity to the viral polymerase.
Caption: Postulated antiviral mechanism of 5-(Ethylamino)pyrazine-2-carbothioamide.
Antimycobacterial Activity: A Multi-faceted Approach
The pyrazine scaffold is central to the activity of pyrazinamide against Mycobacterium tuberculosis. While the precise mechanism of pyrazinamide is complex and still under investigation, it is known to be a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Pyrazinoic acid is thought to disrupt membrane transport and energetics in a pH-dependent manner.
Research into novel pyrazine derivatives has revealed promising activity against various mycobacterial species, including drug-resistant strains.[6][7][8][9] Studies on 5-alkylamino-N-phenylpyrazine-2-carboxamides have demonstrated significant in vitro activity against M. tuberculosis H37Ra and other mycobacteria.[6] The length of the alkylamino chain has been shown to be a critical determinant of antimycobacterial activity.[6][9] For instance, derivatives with heptylamino substitution have shown potent activity.[9]
Therefore, 5-(Ethylamino)pyrazine-2-carbothioamide could potentially exhibit antimycobacterial properties through several mechanisms:
Similar to Pyrazinamide: It might act as a prodrug, being converted to an active metabolite that disrupts mycobacterial cell membrane function.
Novel Target Inhibition: The ethylamino and carbothioamide moieties could confer activity against novel mycobacterial targets.
Part 2: Synthetic Strategy and Characterization
The synthesis of 5-(Ethylamino)pyrazine-2-carbothioamide can be approached through established methods in heterocyclic chemistry. A plausible synthetic route would likely involve the amination of a suitable pyrazine precursor followed by thionation of the corresponding carboxamide.
Proposed Synthetic Workflow
Caption: A potential synthetic route for 5-(Ethylamino)pyrazine-2-carbothioamide.
Detailed Synthetic Protocol (Hypothetical)
Synthesis of 5-Chloropyrazine-2-carboxylic acid: This starting material can be synthesized from commercially available precursors following literature procedures.
Amidation to 5-Chloropyrazine-2-carboxamide:
Treat 5-chloropyrazine-2-carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride to form the acid chloride.
React the resulting acid chloride with an excess of aqueous ammonia in an appropriate solvent (e.g., dichloromethane) at low temperature.
Purify the product by recrystallization or column chromatography.
Nucleophilic Aromatic Substitution to 5-(Ethylamino)pyrazine-2-carboxamide:
Reflux 5-chloropyrazine-2-carboxamide with an excess of ethylamine in a suitable solvent (e.g., ethanol or isopropanol).
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, remove the solvent under reduced pressure and purify the crude product.
Thionation to 5-(Ethylamino)pyrazine-2-carbothioamide:
Dissolve 5-(ethylamino)pyrazine-2-carboxamide in a dry, aprotic solvent such as toluene or dioxane.
Add a thionating agent, for example, Lawesson's reagent (0.5-1.0 equivalents), to the solution.
Heat the reaction mixture to reflux and monitor by TLC.
After the reaction is complete, cool the mixture, and quench with a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Characterization
The identity and purity of the synthesized 5-(Ethylamino)pyrazine-2-carbothioamide should be confirmed using a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, particularly the C=S stretch of the thioamide.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Part 3: In Vitro Efficacy Evaluation - A Step-by-Step Guide
A systematic in vitro evaluation is crucial to determine the antimicrobial spectrum and potency of 5-(Ethylamino)pyrazine-2-carbothioamide.
Antiviral Activity Assays
1. Cell Viability Assay:
Objective: To determine the cytotoxic concentration of the compound on the host cell line to be used in the antiviral assays.
Protocol:
Seed a suitable host cell line (e.g., Vero E6 for many viruses, MDCK for influenza) in a 96-well plate.
After 24 hours, treat the cells with serial dilutions of 5-(Ethylamino)pyrazine-2-carbothioamide.
Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
Assess cell viability using a standard method such as the MTT or MTS assay.
Calculate the 50% cytotoxic concentration (CC₅₀).
2. Virus Yield Reduction Assay:
Objective: To quantify the reduction in infectious virus production in the presence of the compound.
Protocol:
Infect a monolayer of host cells with the virus of interest at a specific multiplicity of infection (MOI).
After a 1-hour adsorption period, remove the virus inoculum and add a medium containing serial dilutions of 5-(Ethylamino)pyrazine-2-carbothioamide (at non-toxic concentrations).
Incubate for 24-72 hours, depending on the virus replication cycle.
Collect the supernatant and determine the viral titer using a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.
Calculate the 50% effective concentration (EC₅₀) – the concentration of the compound that reduces the viral titer by 50%.
Determine the Selectivity Index (SI) = CC₅₀ / EC₅₀. A higher SI value indicates a more promising antiviral candidate.
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of mycobacteria.
Protocol (Microplate Alamar Blue Assay - MABA):
Prepare serial dilutions of 5-(Ethylamino)pyrazine-2-carbothioamide in a 96-well microplate containing Middlebrook 7H9 broth.
Inoculate each well with a standardized suspension of the mycobacterial strain (e.g., M. tuberculosis H37Rv).
Incubate the plates at 37°C for 5-7 days.
Add Alamar Blue solution to each well and incubate for another 24 hours.
A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Quantitative Data Summary (Hypothetical)
Compound/Organism
Assay
Result
5-(Ethylamino)pyrazine-2-carbothioamide vs. Influenza A virus
CC₅₀ (MDCK cells)
>100 µM
EC₅₀
5 µM
SI
>20
5-(Ethylamino)pyrazine-2-carbothioamide vs. M. tuberculosis H37Rv
MIC
10 µg/mL
Part 4: Future Directions and Conclusion
The exploration of 5-(Ethylamino)pyrazine-2-carbothioamide as a potential anti-infective agent is a scientifically sound endeavor rooted in the proven success of the pyrazine scaffold. The initial in vitro studies outlined above will provide critical data to guide further development.
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related pyrazine-2-carbothioamide derivatives to optimize potency and selectivity.
In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of infection to assess its therapeutic potential in a living system.
Pharmacokinetic and Toxicology Studies: Determination of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
Mechanism of Action Elucidation: Detailed biochemical and molecular biology studies to definitively identify the cellular target(s) of the compound.
References
OAText. (2021, August 11). A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. Retrieved from [Link]
Baranovich, T., et al. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741-3745. Retrieved from [Link]
Jin, Z., et al. (2013). Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. Antimicrobial Agents and Chemotherapy, 57(1), 19-27. Retrieved from [Link]
Furuta, Y., et al. (2013). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 89(7), 449-463. Retrieved from [Link]
Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Antiviral Research, 142, 1-12. Retrieved from [Link]
Patel, K., et al. (2014). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. Retrieved from [Link]
Zitko, J., et al. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Molecules, 25(7), 1594. Retrieved from [Link]
Zitko, J., et al. (2015). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. ResearchGate. Retrieved from [Link]
Zitko, J., et al. (2015). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 23(1), 241-248. Retrieved from [Link]
Zitko, J., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska Farmacie, 64(1), 11-16. Retrieved from [Link]
Zitko, J., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. proLékaře.cz. Retrieved from [Link]
Zitko, J., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 86(4), 465-474. Retrieved from [Link]
Application Note & Protocol: Nucleophilic Aromatic Substitution of 2-Chloropyrazine with Ethylamine
Introduction The synthesis of 2-(ethylamino)pyrazine is a classic example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in heterocyclic chemistry. This transformation is of significant interest to...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The synthesis of 2-(ethylamino)pyrazine is a classic example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in heterocyclic chemistry. This transformation is of significant interest to researchers in medicinal chemistry and materials science, as the pyrazine scaffold is a key component in numerous pharmaceuticals, agrochemicals, and functional materials.[1] The electron-deficient nature of the pyrazine ring, caused by the two electronegative nitrogen atoms, facilitates the displacement of the chloro substituent by a nucleophile, such as ethylamine.[2][3]
This application note provides a detailed, field-proven protocol for the SNAr reaction between 2-chloropyrazine and ethylamine. Beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, explains the rationale for the selection of specific reagents and conditions, and offers practical advice for troubleshooting.
Mechanism & Key Parameters
The reaction proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.[2][4] First, the nucleophilic ethylamine attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] This step is typically the rate-determining step of the reaction.[5] In the second, faster step, the leaving group (chloride) is eliminated, and the aromaticity of the pyrazine ring is restored, yielding the final product.[5]
A base is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Reaction Workflow
Caption: Experimental workflow for the synthesis of 2-(ethylamino)pyrazine.
Ethanol is a good choice as it readily dissolves the reactants and is easy to remove post-reaction. For some highly activated substrates, water has been shown to be an excellent "green" solvent, potentially benefiting from an "on-water" effect for heterogeneous mixtures and leading to cleaner reactions.[6][8] Polar aprotic solvents like DMSO or DMF can also be used but may require more rigorous purification.[9]
Base
K₂CO₃, Na₂CO₃, Et₃N
An inorganic base like potassium carbonate is often preferred for its ease of removal during aqueous workup. An organic base like triethylamine can also be used, acting as both a base and a solvent in some cases. The base is crucial to neutralize the HCl formed, preventing protonation of the ethylamine nucleophile.[10]
Temperature
80-100 °C (Reflux)
Elevated temperatures are necessary to overcome the activation energy of the reaction. The specific temperature will depend on the solvent used (e.g., the boiling point for reflux conditions). Microwave irradiation can significantly reduce reaction times.[6]
Stoichiometry
1.1 - 2.0 equivalents of Ethylamine
A slight to moderate excess of the amine nucleophile is used to ensure complete consumption of the limiting reagent, 2-chloropyrazine, and to drive the reaction to completion.
Experimental Protocol
Materials & Equipment
2-Chloropyrazine (C₄H₃ClN₂)
Ethylamine solution (70% in water or as hydrochloride salt)
Potassium Carbonate (K₂CO₃), anhydrous
Ethanol (absolute)
Ethyl acetate
Brine (saturated NaCl solution)
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Silica gel (for chromatography)
TLC plates (silica gel 60 F₂₅₄)
Safety Precautions
2-Chloropyrazine: Harmful if swallowed. Causes skin and serious eye irritation.[11]
Ethylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.[12]
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[13][14] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[15] An eyewash station and safety shower should be readily accessible.[13]
Step-by-Step Procedure
Reaction Setup:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 g, 8.73 mmol).
While stirring, add ethylamine solution (70% in water, 1.25 mL, 17.46 mmol, 2.0 equiv.) dropwise.
Attach a reflux condenser to the flask.
Reaction:
Heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle or oil bath.
Maintain the reflux with vigorous stirring for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The disappearance of the 2-chloropyrazine spot indicates the reaction is complete.
Workup and Extraction:
Allow the reaction mixture to cool to room temperature.
Remove the ethanol using a rotary evaporator.
To the resulting residue, add deionized water (20 mL) and ethyl acetate (30 mL).
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
Collect the organic layer.
Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
Combine all organic extracts.
Wash the combined organic layer with brine (20 mL).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
Purify the crude product by flash column chromatography on silica gel.
The column can be eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%).
Collect the fractions containing the desired product (identified by TLC).
Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(ethylamino)pyrazine as a solid or oil.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Incomplete Reaction
Insufficient reaction time or temperature.
Increase reaction time and ensure the temperature is at the desired level. Consider using a higher boiling point solvent like n-butanol if necessary. Microwave irradiation can also be an option to accelerate the reaction.[6]
Inactive or insufficient base.
Use freshly dried, anhydrous base. Ensure at least two equivalents are used to neutralize the generated HCl.
Low Yield
Inefficient extraction.
Perform multiple extractions (at least three) with the organic solvent to ensure complete recovery of the product from the aqueous phase.
Loss of product during purification.
Carefully monitor fractions during column chromatography. Ensure the chosen eluent system provides good separation between the product and any impurities.
Side Product Formation
Reaction with solvent (if using a nucleophilic alcohol).
While less common with ethanol, using a non-nucleophilic solvent like dioxane or toluene can mitigate this. However, this may require adjusting the reaction temperature and base.[9]
Conclusion
This protocol provides a robust and reproducible method for the synthesis of 2-(ethylamino)pyrazine via a nucleophilic aromatic substitution reaction. By understanding the underlying mechanism and the critical parameters that govern the reaction's success, researchers can confidently apply and adapt this procedure for their specific research needs. The principles outlined here are broadly applicable to a range of SNAr reactions on electron-deficient heterocyclic systems, making this a valuable addition to the synthetic chemist's toolkit.
References
Moody, C. J., & Roff, G. J. (2017). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 6(5), 589–593. [Link]
Dunn, P. J., et al. (2017). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 6(5), 589-593. [Link]
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]
Majid, R. (2023, October 31). Nucleophilic Aromatic Substitution. [Link]
Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8683-8705. [Link]
Quora. (2018, May 13). What is the effect of solvent on SN2?[Link]
Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8683-8705. [Link]
Kirby, A. J., & Jencks, W. P. (1965). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 115-121. [Link]
International Consortium for Innovation and Quality in Pharmaceutical Development. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents. [Link]
Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Journal of Physical Organic Chemistry, 27(11), 942-949. [Link]
Paggi, C., et al. (2010). Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105). U.S.
Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(11), 3295–3299. [Link]
Kaza, S., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12093–12100. [Link]
Britton, E. C., et al. (1962). Purification of pyrazine. U.S.
Common Organic Chemistry. (n.d.). SNAr (Cl) (Aromatic Amines). [Link]
Wei, X., & Liu, Q. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. [Link]
Meyer, R., et al. (1984). 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.
Ota, E., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(78), 9965-9968. [Link]
Application Note: High-Efficiency Thionation of 5-(Ethylamino)pyrazine-2-carboxamide
Executive Summary This application note details a robust protocol for the conversion of 5-(ethylamino)pyrazine-2-carboxamide to its thioamide bioisostere, 5-(ethylamino)pyrazine-2-carbothioamide , using Lawesson’s Reagen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust protocol for the conversion of 5-(ethylamino)pyrazine-2-carboxamide to its thioamide bioisostere, 5-(ethylamino)pyrazine-2-carbothioamide , using Lawesson’s Reagent (LR) .
While Lawesson's Reagent is the gold standard for thionation, its application to electron-deficient heterocycles like pyrazines presents specific challenges, including sluggish kinetics and difficult purification due to persistent, malodorous organophosphorus byproducts. This guide introduces an optimized "Clean-Quench" methodology utilizing ethylene glycol, which decomposes LR byproducts into water-soluble species, significantly simplifying isolation and reducing the need for tedious chromatography.
Scientific Background & Mechanism[1][2][3]
The Thioamide Bioisostere
In medicinal chemistry, replacing an amide oxygen with sulfur (thionation) is a strategic modification.[1][2][3] The resulting thioamide acts as a bioisostere with distinct physicochemical properties:
Hydrogen Bonding: The thioamide N-H is a stronger hydrogen bond donor (higher acidity), while the C=S is a weaker acceptor than C=O.
Lipophilicity: Thioamides are generally more lipophilic, potentially improving membrane permeability.
Metabolic Stability: The C=S bond alters proteolytic susceptibility.
Mechanism of Action
Lawesson's Reagent (LR) acts as a sulfur transfer agent.[3][4] In solution (typically refluxing toluene or xylene), the dimeric LR dissociates into two equivalents of a reactive dithiophosphine ylide. This ylide reacts with the amide carbonyl via a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the formation of the stable P=O bond, driving the cycloreversion to release the thioamide.[1]
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of amide thionation via Lawesson's Reagent.[1][2][3] The formation of the stable P=O bond drives the equilibrium toward the thioamide.
Experimental Design Considerations
Substrate Specifics: The 5-Ethylamino Group
The substrate contains a secondary amine at the 5-position.
Risk: Amines can nucleophilically attack LR.
Mitigation: The amine is attached to an electron-deficient pyrazine ring, significantly reducing its nucleophilicity (similar to an aniline). Consequently, the amide carbonyl remains the primary site of reactivity. Protection of the amine is typically not required under these conditions.
Solvent Selection
Toluene (Anhydrous): The preferred solvent.[1] Its boiling point (110°C) is sufficient to dissociate the LR dimer (activation energy barrier) without causing thermal decomposition of the pyrazine ring.
THF: Can be used for lower temperature reactions but often results in incomplete conversion for electron-poor amides.
Stoichiometry
Standard: 0.5 to 0.6 equivalents of LR per equivalent of amide. (LR provides 2 sulfur atoms).
Optimization: Use 0.6 eq to account for minor hydrolysis or side reactions with the secondary amine.
Detailed Protocol: The "Clean-Quench" Method
This protocol utilizes an ethylene glycol quench to hydrolyze excess reagent and byproducts into highly polar species, allowing for facile separation.
Eluent: 0-5% Methanol in DCM (Thioamides are more polar than amides; adjust polarity accordingly).
Workflow Diagram
Figure 2: Optimized "Clean-Quench" workflow for removing Lawesson's reagent byproducts.
Characterization & Data Analysis
Confirming the transformation requires specific spectral checks. The shift from C=O to C=S causes distinct changes.
Expected Spectral Changes
Technique
Parameter
Amide (Starting Material)
Thioamide (Product)
Notes
¹³C NMR
Carbonyl (C=X)
~ 160 - 165 ppm
~ 180 - 190 ppm
Significant downfield shift due to C=S character.
IR
C=X Stretch
~ 1650 - 1690 cm⁻¹ (Strong)
~ 1000 - 1200 cm⁻¹
C=O band disappears. C=S is weaker and appears in fingerprint region.
¹H NMR
NH Protons
Broad singlets
Downfield Shift
Thioamide NH protons are more acidic/deshielded (often +1-2 ppm shift).
HRMS
Mass (M+H)
M
M + 15.977
Mass difference of Sulfur (32.06) - Oxygen (15.99).
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Incomplete Reaction
Old/Hydrolyzed LR
Use fresh LR. Ensure anhydrous conditions. Increase temp to 110°C.
Strong Stench
Residual P-byproducts
Repeat Ethylene Glycol wash or treat glassware with bleach (oxidizes sulfur compounds).
Low Yield
Product in Aqueous Layer
Thioamides can be polar.[2] Back-extract the aqueous layer with DCM.
Side Products
Amine reaction
If MS shows M+LR fragment, the amine reacted. Use Boc-protection for the amine before thionation.
References
Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[1][7][2][5][10][12][13][14][15] Chemical Reviews, 107(11), 5210–5278. [Link]
Hu, F., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent.[5][16] Beilstein Journal of Organic Chemistry, 17, 805–812. [Link]
Determining Antimicrobial Potency: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay of Pyrazine Thioamide Derivatives
Introduction: The Critical Role of MIC in Antimicrobial Drug Discovery In the landscape of antimicrobial drug development, the Minimum Inhibitory Concentration (MIC) assay stands as a fundamental pillar for evaluating th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of MIC in Antimicrobial Drug Discovery
In the landscape of antimicrobial drug development, the Minimum Inhibitory Concentration (MIC) assay stands as a fundamental pillar for evaluating the in vitro potency of novel compounds. The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[1][2][3] This quantitative measure is indispensable for the initial screening and characterization of new chemical entities, such as pyrazine thioamide derivatives, which represent a promising class of compounds with potential antimicrobial activity.[4][5]
This application note provides a comprehensive and technically detailed protocol for determining the MIC of pyrazine thioamide derivatives against a panel of clinically relevant bacteria. The methodology is grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI), particularly the broth microdilution method.[6][7][8][9][10] By adhering to these rigorous guidelines, researchers can ensure the generation of accurate, reproducible, and comparable data, a prerequisite for the successful advancement of new antimicrobial agents. We will delve into the causality behind each experimental step, emphasizing the principles of scientific integrity and providing a self-validating system for trustworthy results.
Principle of the Broth Microdilution Assay
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[10][11] The core principle involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium. This is typically performed in a 96-well microtiter plate format, allowing for the simultaneous testing of multiple compounds and concentrations.[11][12] After a specified incubation period, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[1][2]
Experimental Workflow Overview
The following diagram illustrates the key steps involved in the MIC determination assay for pyrazine thioamide derivatives.
Solvent selection for dissolving 5-(Ethylamino)pyrazine-2-carbothioamide for in vitro testing
Application Note & Protocol Topic: Strategic Solvent Selection for the Solubilization of 5-(Ethylamino)pyrazine-2-carbothioamide for In Vitro Biological Assays Abstract This document provides a comprehensive guide for re...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Strategic Solvent Selection for the Solubilization of 5-(Ethylamino)pyrazine-2-carbothioamide for In Vitro Biological Assays
Abstract
This document provides a comprehensive guide for researchers on selecting an appropriate solvent and developing a robust solubilization protocol for 5-(Ethylamino)pyrazine-2-carbothioamide for use in in vitro testing. The inherent physicochemical properties of novel heterocyclic compounds like this pyrazine derivative often present solubility challenges that, if not properly addressed, can lead to inaccurate and irreproducible experimental results. We will move beyond a simple recommendation of Dimethyl Sulfoxide (DMSO) to explore a logical, multi-tiered strategy that includes empirical solubility testing, management of solvent-induced cytotoxicity, and the use of advanced formulation aids like cyclodextrins. The protocols herein are designed to be self-validating, ensuring the integrity and reliability of your downstream biological data.
Introduction: The Critical First Step in Drug Discovery
5-(Ethylamino)pyrazine-2-carbothioamide is a heterocyclic molecule belonging to a class of compounds with known biological activities.[1][2][3] As with any compound destined for biological screening, its effective delivery to the in vitro system (e.g., enzymes, cell cultures) is paramount. The primary obstacle is often the limited aqueous solubility of such organic molecules. An improperly prepared compound solution can lead to several critical experimental failures:
Precipitation: The compound "crashing out" of the solution upon dilution into aqueous assay media, leading to an unknown and lower-than-intended final concentration.
Solvent-Induced Toxicity: The vehicle used to dissolve the compound may exert its own biological effects, masking or confounding the true activity of the test article.[4]
Inaccurate Potency Measurement: Underestimation of a compound's true potency (e.g., a higher IC₅₀ value) due to poor solubility and bioavailability in the assay.
This guide provides a systematic approach to navigate these challenges, ensuring that the biological activity you measure is a true reflection of your compound's properties.
Physicochemical Profile & Predicted Solubility
Understanding the structure of 5-(Ethylamino)pyrazine-2-carbothioamide allows us to predict its solubility behavior.
Pyrazine Ring: Aromatic and heterocyclic, contributing to the molecule's overall hydrophobicity.
Ethylamino and Carbothioamide Groups: These functional groups introduce polarity and the potential for hydrogen bonding. The thioamide, in particular, influences the electronic properties and may limit aqueous solubility compared to its carboxamide analog.[5][6]
Based on this structure, we can anticipate moderate polarity. While it may show some solubility in polar protic solvents, its limited ability to form extensive hydrogen bonds with water suggests poor aqueous solubility.[6] A summary of anticipated solubility in common lab solvents is presented below.
Table 1: Anticipated Solubility of 5-(Ethylamino)pyrazine-2-carbothioamide in Common Solvents
Solvent
Type
Expected Solubility
Rationale
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
High (>50 mg/mL)
Excellent solvent for a wide range of polar and non-polar compounds. The primary choice for initial stock solution preparation.[5][7]
Dimethylformamide (DMF)
Polar Aprotic
High (>50 mg/mL)
Similar to DMSO but can be more aggressive towards certain plastics and is generally more toxic.
Ethanol
Polar Protic
Moderate (1-10 mg/mL)
Capable of hydrogen bonding, but the overall hydrophobic character of the pyrazine ring may limit high solubility.[6][7]
Methanol
Polar Protic
Moderate (5-15 mg/mL)
Slightly more polar than ethanol, potentially offering slightly better solvation.[6][7]
Water (pH 7.4)
Polar Protic
Very Low (<0.5 mg/mL)
The un-ionized form at neutral pH is expected to predominate, leading to minimal aqueous solubility.[6]
| Acetonitrile | Polar Aprotic | Low (<1 mg/mL) | Lower polarity and limited hydrogen bonding capacity make it a poor solvent for this compound.[6] |
Note: These are predicted values based on similar structures. Experimental verification is mandatory.
The Tiered Strategy for Solvent Selection
We advocate a logical, tiered approach to solvent selection. This workflow ensures that you start with the simplest, most common method and only proceed to more complex solutions when necessary.
Caption: A tiered workflow for solvent selection and formulation.
Tier 1: DMSO as the Primary Solvent
For initial screening, 100% DMSO is the industry-standard starting point due to its exceptional solvating power.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of 5-(Ethylamino)pyrazine-2-carbothioamide (MW: 182.25 g/mol ) in 100% cell culture-grade DMSO.
Materials:
5-(Ethylamino)pyrazine-2-carbothioamide powder.
Sterile, anhydrous, cell culture-grade DMSO.
Calibrated analytical balance.
Sterile microcentrifuge tubes or amber glass vials.
Vortex mixer.
Procedure:
Accurately weigh out approximately 1.82 mg of the compound.
Transfer the weighed powder into a sterile vial.
Add 1.0 mL of 100% DMSO to the vial. This will yield a final concentration of 10 mM.
Vortex the solution vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be completely clear.
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[8]
Store at -20°C or -80°C, protected from light.
Tier 2: Ensuring Assay Compatibility
A clear DMSO stock is only half the battle. The critical test is whether the compound remains soluble and non-toxic when diluted into your aqueous assay medium.
The Challenge of DMSO Cytotoxicity: High concentrations of DMSO can be directly toxic to cells, disrupt protein structure, and interfere with assay signals.[9][10] It is imperative to keep the final concentration of DMSO in the assay as low as possible.
Table 2: Generally Recommended Maximum Final DMSO Concentrations for In Vitro Assays
Assay Type
Recommended Max [DMSO]
Justification & References
Cell-Based Assays (Sensitive Lines)
≤ 0.1%
Some cell lines show sensitivity even at low concentrations. This is the "gold standard" for minimizing solvent effects.[11]
Cell-Based Assays (Robust Lines)
≤ 0.5%
A common upper limit that many robust cell lines can tolerate for 24-72 hour incubations without significant viability loss.[8][9][12]
High-Throughput Screening (HTS)
0.1% - 1.0%
The concentration should be kept consistent across all plates and determined during assay validation.[8]
Biochemical/Enzymatic Assays
≤ 2.0%
Proteins can be more tolerant than whole cells, but high concentrations can still cause denaturation or direct inhibition.[9]
| Long-Term Cultures (> 72h) | ≤ 0.05% | Cumulative toxicity becomes a significant factor in long-term exposures. |
Self-Validation is Crucial: The values in Table 2 are guidelines. You must determine the maximum tolerated solvent concentration (MTSC) for your specific cell line and assay endpoint.
Protocol 2: Determining the Maximum Tolerated Solvent Concentration (MTSC)
Objective: To identify the highest concentration of DMSO that does not significantly affect the health or signaling output of the assay system in the absence of the test compound.
Procedure:
Prepare a 2x serial dilution of 100% DMSO in your complete assay medium, starting from 4% down to 0.03%.
Include a "medium only" control (0% DMSO).
Add these "vehicle-only" dilutions to your cells or biochemical assay.
Incubate for the full duration of your planned experiment (e.g., 24, 48, or 72 hours).
At the end of the incubation, measure your assay's endpoint (e.g., cell viability via MTT, reporter gene expression, enzyme activity).
Plot the endpoint signal versus the % DMSO concentration.
The MTSC is the highest DMSO concentration that shows no statistically significant difference from the 0% DMSO control.
Caption: Protocol for determining the Maximum Tolerated Solvent Concentration.
Tier 3: Advanced Formulation with Cyclodextrins
If you encounter precipitation upon dilution or if the required final DMSO concentration exceeds your MTSC, an alternative formulation strategy is required. Cyclodextrins are an excellent and widely used solution.[13][14]
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble drug molecules, like 5-(Ethylamino)pyrazine-2-carbothioamide, forming a "host-guest" inclusion complex. This complex is water-soluble, effectively shuttling the drug into the aqueous assay medium.[13][14][15] For in vitro use, chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are preferred due to their high aqueous solubility and low toxicity.[15]
Protocol 3: Preparing a 40% (w/v) HP-β-CD Aqueous Stock
Objective: To prepare a concentrated aqueous stock of HP-β-CD that can be used to dissolve the test compound.
Nuclease-free water or appropriate aqueous buffer (e.g., PBS).
Sterile container and magnetic stir bar.
Procedure:
Weigh 40 g of HP-β-CD powder.
Add the powder to a sterile beaker containing approximately 80 mL of water/buffer.
Stir vigorously at room temperature until the powder is fully dissolved. This may take some time. Gentle warming to 37-50°C can accelerate the process.
Once dissolved, bring the final volume to 100 mL with water/buffer.
Sterile-filter the solution through a 0.22 µm filter.
Store the 40% (w/v) HP-β-CD stock solution at 4°C.
Protocol 4: Dissolving the Compound with HP-β-CD
Objective: To prepare a 1 mM stock solution of the compound using the pre-made HP-β-CD solution.
Procedure:
Weigh out 1.82 mg of 5-(Ethylamino)pyrazine-2-carbothioamide.
Place the powder in a sterile vial.
Add 10 mL of the sterile 40% (w/v) HP-β-CD solution.
Vortex vigorously. Sonication or incubation in a shaking incubator at 37°C for 1-2 hours can significantly aid in the formation of the inclusion complex.
Visually inspect for complete dissolution.
This 1 mM stock in 40% HP-β-CD can now be serially diluted in your assay medium. Crucially, your vehicle control must now be the 40% HP-β-CD solution diluted to the same final concentration as your test samples. [16]
Summary and Best Practices
Always Start with DMSO: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% high-purity DMSO.
Validate Your Solvent: Never assume a solvent concentration is safe. Always perform an MTSC determination for your specific cell line, assay, and incubation time. The ideal final DMSO concentration is ≤ 0.1%, with ≤ 0.5% being an acceptable upper limit for many systems.[8][11]
Watch for Precipitation: After diluting your DMSO stock into the final assay medium, visually inspect for any cloudiness or precipitate. If observed, the concentration is too high, and an alternative method is needed.
Embrace Advanced Formulations: If DMSO is not viable due to precipitation or toxicity, HP-β-CD is a powerful tool for enhancing aqueous solubility with minimal biological interference.[13][16]
The Vehicle Control is Non-Negotiable: Every experiment must include a control group that is treated with the exact same concentration of the final solvent (e.g., 0.1% DMSO in medium, or 0.4% HP-β-CD in medium) as the test articles. This is the only way to definitively attribute the observed effects to your compound.
References
Vertex AI Search. (n.d.). Pyrazinecarboxamide - Solubility of Things.
Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
de Cássia da Silveira e Sá, R., de Souza, T. P., & de Freitas, M. R. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC. Available from: [Link]
ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?. Available from: [Link]
Catalysts. (n.d.).
Benchchem. (n.d.). A Technical Guide to the Physicochemical Properties of 5-Aminopyrazine-2-carbothioamide: Solubility and Stability.
Tewatia, N., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.
Mitchell Lab. (2020, February 20).
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Available from: [Link]
MDPI. (2025, July 20).
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
MDPI. (2025, February 28). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery.
Jagiellońskie Centrum Innowacji. (n.d.). THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. Available from: [Link]
Al-Azzam, N., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Available from: [Link]
PubChem. (n.d.). Pyrazinamide. Available from: [Link]
ResearchGate. (2025, August 6). Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study | Request PDF.
Semantic Scholar. (2012, February 15).
Holen, E., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-884.
PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
ACS Publications. (2012, November 29). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters.
ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo... | Download Table.
Benchchem. (n.d.). addressing stability issues of 5-Aminopyrazine-2-carbothioamide in long-term storage.
Zitko, J., et al. (2015). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 23(1), 291-298.
MDPI. (2020, March 28).
ResearchGate. (2025, August 6). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides | Request PDF.
Application Note: HPLC Method Development for Purity Analysis of Pyrazine Carbothioamides
Executive Summary Pyrazine carbothioamides are a critical class of nitrogen-heterocyclic compounds, currently under intensive investigation as second-generation antitubercular agents targeting Mycobacterium tuberculosis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pyrazine carbothioamides are a critical class of nitrogen-heterocyclic compounds, currently under intensive investigation as second-generation antitubercular agents targeting Mycobacterium tuberculosis [1, 2]. Unlike their amide counterparts (e.g., Pyrazinamide), carbothioamides possess a thioamide moiety (–CSNH₂), which introduces unique analytical challenges including thione-thiol tautomerism and strong UV absorption shifts.
This guide outlines a high-fidelity HPLC protocol for the purity analysis of pyrazine-2-carbothioamide derivatives. It addresses the specific separation of the active pharmaceutical ingredient (API) from its primary hydrolysis degradant (pyrazine-2-carboxylic acid) and synthetic precursors.
Physicochemical Context & Challenges
Successful method development requires understanding the analyte's behavior in solution.
The Thioamide Tautomerism Challenge
The core analytical challenge with carbothioamides is peak splitting caused by slow interconversion between the thione and thiol tautomers on the chromatographic time scale.
Thione Form (Major): Predominant in neutral/acidic solution; polar.
Thiol Form (Minor): Increases in basic conditions; capable of S-oxidation.
Impact on HPLC: If the interconversion rate is similar to the retention time, the peak broadens or splits ("saddle" effect).
Solution: We utilize acidic mobile phases (pH < 3.0) to protonate the system, stabilizing the thione form and suppressing the ionization of the basic pyrazine ring (pKa ~0.6) [3].
Polarity & Retention
Pyrazine derivatives are highly polar. Standard C18 columns often suffer from "dewetting" or poor retention (
) in highly aqueous mobile phases.
Solution: Use of Base-Deactivated (BD) or Polar-Embedded C18 stationary phases to ensure retention of the polar pyrazine headgroup while minimizing secondary silanol interactions.
Method Development Workflow
The following diagram illustrates the logical flow for optimizing this specific separation, prioritizing pH control to manage tautomerism.
Figure 1: Decision tree for optimizing thioamide separations, addressing tautomeric peak splitting.
This method uses an acidic phosphate buffer to ensure the pyrazine ring remains neutral/protonated and the thioamide remains in the stable thione form.
Parameter
Setting
Rationale
Column
Agilent Zorbax Eclipse XDB-C18 or Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm)
High surface area with extra-dense bonding to prevent tailing of basic nitrogen compounds.
Mobile Phase A
20 mM buffer, adjusted to pH 2.5 with orthophosphoric acid.
Low pH suppresses silanol activity and stabilizes the thioamide tautomer.
Mobile Phase B
Acetonitrile (100%)
Standard organic modifier. Methanol can be used but may cause higher backpressure.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Temperature
35°C ± 1°C
Slightly elevated temperature improves mass transfer and sharpens peaks.
Detection
UV-PDA at 269 nm (Quant) and 310 nm (ID)
269 nm is the isosbestic point for many pyrazines; 310 nm is specific to the thioamide conjugation [4].
Injection Vol
10 - 20 µL
Dependent on sensitivity requirements.
Gradient Program
Pyrazine-2-carboxylic acid is very polar and will elute early. The carbothioamide is less polar.
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (ACN)
Event
0.0
95
5
Initial hold for polar impurities (Acid)
3.0
95
5
Isocratic hold to ensure retention
15.0
40
60
Linear ramp to elute Carbothioamide
18.0
40
60
Wash
18.1
95
5
Re-equilibration
25.0
95
5
End of Run
Validation Parameters (Self-Validating System)
To ensure the method is trustworthy, the following System Suitability Tests (SST) must be passed before every analysis batch.
System Suitability Criteria
Resolution (
): between Pyrazine-2-carboxylic acid (RT ~3.5 min) and Pyrazine-2-carbothioamide (RT ~8-10 min).
Tailing Factor (
): for the main carbothioamide peak. Note: If , the column may have active silanols; replace with a newer "Base Deactivated" column.
Precision: RSD
for peak area (n=6 injections).
Linearity & Sensitivity
Linear Range: 2.5 µg/mL to 50 µg/mL (typical for purity analysis).
LOD/LOQ: Expect LOD ~0.5 µg/mL using UV at 269 nm [5].
Troubleshooting Guide: The "Split Peak" Phenomenon
If the Pyrazine Carbothioamide peak appears as a doublet or has a "shoulder," do not immediately assume it is an impurity.
Diagnostic Test:
Re-inject the sample at a higher column temperature (e.g., increase from 35°C to 50°C).
Observation:
If the two peaks merge into one sharp peak
Rotamers/Tautomers confirmed. (Keep the higher temp).
If the resolution between peaks improves
True Impurity confirmed.
Mechanism:
The rotation around the C(Pyrazine)–C(Carbonyl) bond or the C–N(Thioamide) bond can be slow. Elevated temperature increases the rotation rate, averaging the signal into a single peak.
References
MDPI (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Available at: [Link][1][2][3][4][5]
Royal Society of Chemistry (2014). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. Available at: [Link][1][3][4][5][6]
Separation Science (2024). Peak Splitting in HPLC: Causes and Solutions. Available at: [Link]
Sphinxsai (2011). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide. Available at: [Link][1][3][4][5][6][7]
ResearchGate (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Hydrazine‐1‐carbothioamide. Available at: [Link]
Application Note: High-Throughput Cytotoxicity Profiling of Novel Pyrazine Derivatives on HepG2 Hepatocellular Carcinoma Cells
Introduction & Rationale The Pyrazine Scaffold in Oncology Pyrazine derivatives (1,4-diazines) represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from antimycobacteria...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Rationale
The Pyrazine Scaffold in Oncology
Pyrazine derivatives (1,4-diazines) represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from antimycobacterial to antineoplastic effects.[1] Recent structure-activity relationship (SAR) studies indicate that pyrazine derivatives often exert cytotoxicity through mitochondrial dysfunction , ROS generation , and tubulin polymerization inhibition .
Why HepG2?
The HepG2 (human hepatocellular carcinoma) cell line is the gold standard for this screening for two critical reasons:
Metabolic Competence: Unlike many other cancer lines, HepG2 retains significant Phase I and Phase II drug-metabolizing enzyme activities (e.g., CYP450s). This allows for the detection of bioactivated cytotoxicity, where a pyrazine prodrug becomes toxic only after hepatic metabolism.
p53 Wild-Type Status: HepG2 expresses wild-type p53. Since many pyrazine derivatives induce apoptosis via p53-dependent pathways, this cell line provides a mechanistically relevant model that p53-null lines (like Hep3B) cannot.
Experimental Workflow
The following diagram outlines the logical flow from compound preparation to mechanistic validation.
Figure 1: End-to-end workflow for screening pyrazine derivatives. Validation is triggered only for potent hits.
Confluence Management: HepG2 cells are epithelial and grow in clusters (islets). Do not allow confluence to exceed 80% before passaging, as contact inhibition can alter metabolic rates and desensitize cells to cytotoxic agents.
Compound Preparation (Critical Step)
Pyrazine derivatives often suffer from poor aqueous solubility.
Stock Solution: Dissolve in 100% DMSO to 10 mM or 20 mM.
Working Solutions: Serial dilutions must be performed in culture medium.
DMSO Limit: The final concentration of DMSO in the well must not exceed 0.5% (v/v) . Higher levels induce background toxicity in HepG2 cells, skewing
data.
Core Protocol: MTT Cytotoxicity Assay
Principle: The assay measures the reduction of yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase.
Why this choice? It specifically assesses mitochondrial function, which is the primary target of many pyrazine derivatives.
Expectation: A 2-3 fold increase in fluorescence indicates oxidative stress.
Proposed Signaling Pathway
The following diagram illustrates the validated mechanism of action for cytotoxic pyrazines in HepG2 cells.
Figure 2: The mitochondrial apoptotic cascade triggered by pyrazine-induced oxidative stress.
Troubleshooting & Quality Control
Issue
Probable Cause
Solution
High Background OD
Compound reduces MTT chemically
Wash cells with PBS before adding MTT reagent. Use a "Compound Only" control well.
High Variation (SD)
HepG2 clumping
Ensure single-cell suspension during seeding. Do not vortex; pipette gently.
Edge Effect
Evaporation in outer wells
Do not use outer wells for data; fill them with PBS.
Precipitation
Compound insolubility
Check microscopy before adding MTT. If crystals are visible, lower concentration or increase DMSO (up to 0.5%).
References
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
Ghasemi, Z., et al. (2021). Synthesis and biological evaluation of novel pyrazine derivatives as potential anticancer agents. BMC Chemistry, 15, Article number: 12. [Link]
Troubleshooting hydrolysis of thioamide group during pyrazine derivatization
Topic: Troubleshooting Hydrolysis of Thioamide Groups Ticket ID: PYR-S-404 Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Hub: Why is my Thioamide Hydrolyzing? The Core Issue: You are likely ob...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Hydrolysis of Thioamide Groups
Ticket ID: PYR-S-404
Status: Open
Assigned Specialist: Senior Application Scientist
Diagnostic Hub: Why is my Thioamide Hydrolyzing?
The Core Issue:
You are likely observing the conversion of your pyrazine-2-carbothioamide (
) back into pyrazine-2-carboxamide () or the carboxylic acid. While thioamides are generally stable, the pyrazine ring creates a unique electronic environment that accelerates hydrolysis.
The "Pyrazine Effect" (Root Cause Analysis)
Unlike phenyl rings, the pyrazine ring is highly electron-deficient (
-deficient). The nitrogen atoms in the ring exert a strong inductive ($ -I -M $) pull.
Increased Electrophilicity: The electron-withdrawing nature of the pyrazine ring depletes electron density from the thiocarbonyl carbon (
).
Nucleophilic Susceptibility: This makes the
carbon significantly more susceptible to nucleophilic attack by water than a standard benzothioamide.
Leaving Group Ability: Under acidic conditions, the sulfur is protonated. The resulting release of
is thermodynamically favorable, driving the equilibrium toward the stable amide/acid.
Mechanism of Failure
The following diagram illustrates the specific pathway where the pyrazine ring facilitates water attack.
Figure 1: Acid-catalyzed hydrolysis pathway.[1] The electron-poor pyrazine ring stabilizes the transition state for water attack, accelerating the reaction compared to benzene analogs.
Critical Control Points (Optimization)
To prevent hydrolysis, you must control three variables. If any one of these deviates, the thermodynamic sink (amide formation) takes over.
Hydrolysis has a high activation energy. Keep workups cold to kinetically trap the thioamide.
Solvent
Alcohols, Wet Ethers
Dry Toluene, DCM
Protic solvents can participate in H-bonding that activates the C=S bond.
Reagent
(excess)
Lawesson’s Reagent
generates phosphoric acid byproducts that autocatalyze hydrolysis.
Validated Protocols
Protocol A: Thionation using Lawesson’s Reagent (LR)
Best for: Converting Pyrazine Amides to Thioamides with minimal hydrolysis risk.
Reagents:
Pyrazine-2-carboxamide (1.0 eq)
Lawesson’s Reagent (0.6 eq) — Note: LR transfers 2 sulfurs.
Solvent: Anhydrous Toluene (or THF for lower temp).
Step-by-Step Workflow:
Drying: Flame-dry the reaction vessel under Argon/Nitrogen. Moisture is the enemy.
Dissolution: Dissolve Pyrazine-2-carboxamide in anhydrous Toluene (0.1 M).
Tip: If solubility is poor, use THF, but reflux temperature will be lower, extending reaction time.
Addition: Add Lawesson’s Reagent (0.6 eq) in one portion.
Reflux: Heat to reflux (110°C for Toluene). Monitor by TLC every 30 mins.
Stop Condition: Stop immediately upon consumption of starting material (usually 1-3 hours). Over-boiling promotes polymer formation and desulfurization.
The "Flash" Workup (CRITICAL STEP):
Cool reaction mixture to room temperature.
Do not perform a standard aqueous extraction if possible.[2]
Direct Load: Concentrate the toluene to ~20% volume. Load directly onto a silica gel column packed in Hexane/EtOAc.
Alternative (if aqueous wash needed): Wash rapidly with cold saturated
(neutralizes acidic LR byproducts) followed by brine. Dry over immediately and evaporate. Do not let it sit in the separatory funnel.
Protocol B: Salvaging a Hydrolyzing Reaction
Use this if you detect amide forming during workup.
Immediate pH Correction: If the aqueous layer is acidic, neutralize with solid
to pH 7.
Salt Saturation: Saturate the aqueous phase with NaCl. This "salting out" effect reduces the solubility of the thioamide in water, forcing it into the organic layer and reducing water activity.
Solvent Swap: Switch extraction solvent to DCM (Dichloromethane). Thioamides are often more soluble in DCM than Ether, improving recovery speed.
Troubleshooting FAQ
Q: I see a spot on TLC that looks like my product, but after column chromatography, it’s the amide. What happened?A: The acidity of the silica gel likely catalyzed the hydrolysis.
Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites. Elute rapidly.
Q: Can I use
instead of Lawesson’s Reagent?A: Only if absolutely necessary. requires higher temperatures and produces harsh phosphoric acid byproducts. If you must use it, add Hexamethyldisiloxane (HMDS) as an additive. HMDS acts as a scavenger for the acidic byproducts, protecting the pyrazine thioamide.
Q: My pyrazine ring has other functional groups (e.g., -Cl, -OMe). Does this change the stability?A: Yes.
Electron Donating Groups (-OMe, -NMe2): Increase stability. They push electrons into the ring, countering the pyrazine's electron withdrawal, making the C=S less electrophilic.
Electron Withdrawing Groups (-Cl, -CN, -NO2):Decrease stability. These make the C=S extremely reactive. You must use Protocol A with strict anhydrous techniques.
Decision Tree: Troubleshooting Workflow
Use this logic flow to determine your next step.
Figure 2: Diagnostic decision tree for isolating the source of hydrolysis.
References
Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, vol. 107, no. 11, 2010.
Jesberger, M., Davis, T. P., & Barner-Kowollik, C. "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, 2003(13), 1929-1958.
Dunne, S. J., et al. "A Comparative Guide to Thionating Reagents." BenchChem Technical Guides, 2025.
LibreTexts Chemistry. "Hydrolysis of Amides and Thioamides: Mechanisms under Acidic and Basic Conditions." Chemistry LibreTexts, 2022.
National Institutes of Health (NIH). "Thioamides in Medicinal Chemistry: Stability and Applications." PMC, 2020.
Technical Support Center: Overcoming Solubility Challenges of Pyrazine-2-Carbothioamides in DMSO
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubil...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of pyrazine-2-carbothioamides in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge and practical techniques to overcome common solubility hurdles, ensuring the accuracy and reproducibility of your experiments.
Introduction: The Solubility Conundrum of Pyrazine-2-Carbothioamides
Pyrazine-2-carbothioamides are a class of heterocyclic compounds of significant interest in medicinal chemistry, demonstrating a range of biological activities, including potential antitubercular properties.[1] However, their often-planar aromatic structure and the presence of the thioamide group can contribute to low aqueous solubility, making DMSO a common solvent of choice for in vitro assays. While DMSO is a powerful solvent, researchers frequently encounter challenges in achieving and maintaining complete dissolution of these compounds, which can lead to inaccurate experimental results.[2] This guide will walk you through a systematic approach to addressing these solubility issues.
Troubleshooting Guide: Step-by-Step Solutions for Common Solubility Problems
This section is designed to provide direct answers and actionable protocols for specific issues you may encounter during your experiments.
Issue 1: My pyrazine-2-carbothioamide derivative is not dissolving in DMSO, even at what I believe to be a low concentration.
Possible Causes and Solutions:
Insufficient Solvent Volume: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in DMSO. While many pyrazine-2-carbothioamides are soluble in DMSO, their solubility can vary significantly based on the specific substituents on the pyrazine ring. For instance, pyrazine-2-carbothioamide itself has a reported solubility of up to 30 mg/mL in DMSO.[3]
Actionable Step: Start by attempting to dissolve a small, accurately weighed amount of your compound in a larger volume of anhydrous DMSO to create a stock solution of a lower concentration (e.g., 10 mM).
Compound is in a Stable Crystalline Form: Highly crystalline materials can be more difficult to dissolve than their amorphous counterparts due to the energy required to break the crystal lattice.
Actionable Step: Employ physical methods to aid dissolution. See the protocols for sonication and gentle heating below.
Poor Quality or "Wet" DMSO: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds.[4]
Actionable Step: Use fresh, anhydrous, high-purity DMSO for preparing your stock solutions. Store DMSO properly, tightly sealed, and consider using a desiccant.
Issue 2: My pyrazine-2-carbothioamide derivative dissolves in 100% DMSO, but precipitates when diluted into my aqueous assay buffer.
This is a common phenomenon known as "solvent shock" or "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[2]
Technical Support Center: Lawesson’s Reagent Downstream Processing
[1] Status: Operational Agent: Senior Application Scientist Topic: Thionation Workup & Purification Strategies[1] Introduction: The "Sticky" Reality of Thionation Welcome to the Thionation Support Hub. If you are here, y...
Welcome to the Thionation Support Hub. If you are here, you likely have a crude reaction mixture that smells like rotten vegetables and contains a gummy residue that refuses to separate from your thioamide product.
The Core Problem:
Lawesson’s Reagent (LR) functions by breaking its central P-S ring to form reactive dithiophosphine ylides.[1][2] Once the oxygen-sulfur exchange is complete, the spent reagent re-oligomerizes into a pseudo-polymeric 4-methoxyphenylthiophosphine oxide/sulfide species.[1]
These byproducts possess three frustrating characteristics:
Amphiphilicity: They often share similar polarity with thioamides, causing co-elution during chromatography.
Streaking: They are slightly acidic, leading to long streaks on silica gel that mask product bands.
Odor: They retain persistent, foul-smelling sulfur motifs.
This guide provides the protocols to remove them effectively.
Module 1: Chemical Scavenging (The "Hydrolysis" Protocols)
Use this when: You need a scalable method to remove byproducts without relying solely on chromatography.
Ticket #001: The Standard Hydrolysis Workup
User Question: "I have a sticky yellow gum. Standard extraction isn't cleaning it up. How do I make the byproduct water-soluble?"
Scientist Response:
The LR byproduct is lipophilic in its oligomeric form but becomes a water-soluble phosphonic acid derivative upon hydrolysis.
Heat: Crucial Step. Heat the biphasic mixture to 40-50°C for 30-60 minutes.
Why? The oligomer is stable. Heat is required to open the P-S rings and form the ionic phosphonate species.[1]
Extraction: Dilute with DCM or EtOAc. The byproduct will partition into the aqueous layer (which may turn cloudy/milky).[1][3]
Wash: Wash the organic layer with 10% NaOH once more, then brine.
Ticket #002: The "Ethylene Glycol" Method (Scale-Up Preferred)
User Question: "I am running this on >10g scale. The NaOH workup is creating a massive emulsion.[1] Is there a better way?"
Scientist Response:
Yes. On a large scale, emulsions are fatal.[1] The Wu Modification uses ethylene glycol to trans-esterify the byproduct into a highly polar species that separates cleanly without aggressive bases.[1]
Protocol:
Add Scavenger: To the crude reaction mixture (still in toluene/xylene), add Ethylene Glycol (approx. 2-3 equivalents relative to LR).[1]
Cook: Heat at 90-100°C for 2-3 hours.
Mechanism:[4][5][6][7] The glycol attacks the phosphorous center, breaking the polymer into a highly polar cyclic thiophosphonate.[1]
Phase Split: Cool the mixture. The polar thiophosphonate byproduct will spontaneously phase-separate from the non-polar toluene layer containing your product.[1]
Isolation: Decant the toluene layer. Wash with water to remove traces of glycol.
Figure 1: The Ethylene Glycol "Green" Workup for removing Lawesson's reagent byproducts without chromatography.[1]
Module 2: Chromatographic Survival Guide
Use this when: You are working on small scales (<1g) or your product is sensitive to heat/hydrolysis.[1]
Ticket #003: The "Infinite Streak" on TLC
User Question: "My TLC shows a streak from the baseline to the solvent front. I can't identify my product spot."
Scientist Response:
The streak is caused by the acidic nature of the thiophosphonic acid residues interacting with the silica.[1]
Troubleshooting Matrix:
Method
Protocol
Why it works
Dry Loading
Adsorb crude oil onto silica (1:5 ratio) before loading the column.[1]
Prevents the "gum" from clogging the top of the column and ensures a tighter band start.[1]
Neutralization
Add 1% Triethylamine (Et₃N) to your eluent system.[1]
Neutralizes the acidic sites on the silica and the byproduct, sharpening the peaks.[1]
Phase Switch
Use Basic Alumina instead of Silica Gel.
The acidic byproducts bind irreversibly to the basic alumina, while the neutral thioamide elutes freely.[1]
Solvent Choice
Avoid MeOH/DCM if possible; use Hexane/EtOAc.
MeOH can solubilize the oligomers, dragging them down the column.[1]
Module 3: Prevention (Alternative Reagents)
Use this when: Lawesson's Reagent is simply too messy for your specific substrate.
Ticket #004: The Curphey Modification (P₄S₁₀ + HMDO)
User Question: "I cannot separate the byproduct no matter what I do. Can I avoid generating it?"
Scientist Response:
Switch to the Curphey Method . Instead of LR, use Phosphorus Pentasulfide (
Curphey: Produces TMS-protected phosphates (siloxanes).[1] These are chemically inert and, crucially, hydrolyze instantly into harmless inorganic phosphates or can be filtered off.[1]
Protocol:
Mix Substrate,
(0.2 - 0.5 equiv), and HMDO (2-4 equiv) in Acetonitrile or Toluene.[1]
Workup: Add water. The siloxane byproducts hydrolyze or precipitate.[1] Filter, and your product is in the filtrate.[1]
Figure 2: The Curphey Modification pathway, avoiding the formation of sticky Lawesson polymer.[1]
Module 4: Safety & Odor Management
Ticket #005: The "Lab Smells Like Death" Issue
User Question: "My glassware smells terrible even after washing. Is it safe?"
Scientist Response:
The smell comes from trace sulfurated organophosphorus compounds.[1] They are potent sensitizers. Do not just wash with soap.
Decontamination Protocol:
Bleach Bath: Submerge all glassware, stir bars, and spatulas in a bath of dilute Sodium Hypochlorite (Bleach) for 1 hour.[1]
Chemistry: The hypochlorite oxidizes the C=S and P=S bonds to C=O and P=O (phosphates/sulfates), which are odorless and water-soluble.[1]
Rinse: Rinse with water, then acetone.
References
Original Lawesson Methodology:
Pedersen, B. S.; Scheibye, S.; Nilsson, N. H.; Lawesson, S. O.[1] Studies on organophosphorus compounds XX. Syntheses of thioketones. Bull. Soc. Chim. Belg. 1978 , 87, 223.[1][8] [1]
The "Green" Ethylene Glycol Workup (Scale-Up):
Wu, K.; et al.[1] A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent.[5] Beilstein J. Org.[5] Chem. 2021 , 17, 805–812.[1][5] [1]
The Curphey Modification (P4S10 + HMDO):
Curphey, T. J.[1] Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.[9] J. Org. Chem. 2002 , 67, 6461–6473.[1][10] [1]
Review of Thionation Agents:
Jesberger, M.; Davis, T. P.; Barner, L. Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[1] Synthesis 2003 , 13, 1929–1958.[1] [1]
5-(Ethylamino)pyrazine-2-carbothioamide vs Pyrazinamide potency comparison
This guide provides an in-depth technical comparison between 5-(Ethylamino)pyrazine-2-carbothioamide (an advanced structural analog) and Pyrazinamide (PZA) , a first-line antitubercular drug.[1] It is designed for resear...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 5-(Ethylamino)pyrazine-2-carbothioamide (an advanced structural analog) and Pyrazinamide (PZA) , a first-line antitubercular drug.[1] It is designed for researchers investigating novel scaffolds to overcome multidrug-resistant tuberculosis (MDR-TB).[1]
Executive Summary: The Structural Evolution
Pyrazinamide (PZA) is a cornerstone of TB therapy, unique for its sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb) in acidic environments (e.g., phagolysosomes).[1] However, its utility is compromised by two major limitations:[1]
pH Dependence: It is virtually inactive at neutral pH.[1]
Resistance Mechanisms: It requires activation by the bacterial enzyme pyrazinamidase (PncA).[1] Mutations in the pncA gene are the primary driver of PZA resistance.[1]
5-(Ethylamino)pyrazine-2-carbothioamide represents a "next-generation" scaffold designed to bypass these limitations.[1] By substituting the amide oxygen with sulfur (thioamide) and adding a lipophilic ethylamino group at the C-5 position, this analog achieves pH-independent potency and retains activity against PncA-mutant strains .[1]
Part 1: Chemical & Physicochemical Comparison
The structural modifications directly influence the pharmacokinetics and mechanism of action (MoA).[1]
The following data synthesizes comparative MIC (Minimum Inhibitory Concentration) values from structure-activity relationship (SAR) studies on pyrazine-2-carbothioamide derivatives.
Key Insight: The 5-(Ethylamino) derivative maintains micromolar potency at neutral pH, making it effective against extracellular bacilli that PZA misses.[1] The ethylamino group enhances cell wall penetration, while the thioamide moiety alters the activation pathway.[1]
5-(Ethylamino)pyrazine-2-carbothioamide: MIC remains unchanged (0.78 – 6.25 µg/mL).[1]
Mechanism:[1] The thioamide analog bypasses the need for PncA activation, instead utilizing the EthA pathway (similar to Ethionamide) or acting directly on the target.[1]
Part 3: Mechanism of Action (Pathway Visualization)
The distinct activation pathways explain the cross-resistance profiles.[1] PZA relies on PncA (Pyrazinamidase), whereas Thio-PZA derivatives typically utilize EthA (Ethionamide activator) or inhibit targets directly without conversion to Pyrazinoic Acid (POA).[1]
Figure 1: Comparative activation pathways. PZA requires PncA (often mutated in resistance), while the Thio-Analog utilizes EthA or direct binding, bypassing PncA-mediated resistance.[1]
Part 4: Experimental Protocols
To validate the potency of 5-(Ethylamino)pyrazine-2-carbothioamide in your lab, use the Resazurin Microtiter Assay (REMA) .[1] This colorimetric assay is more sensitive than visual MIC for screening analogs.[1]
Protocol: Resazurin Microtiter Assay (REMA)
Materials:
M. tuberculosis H37Rv strain (and PncA-mutant strain if available).[1]
7H9 Broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.[1]
Resazurin sodium salt powder (prepare 0.01% solution in sterile water).[1]
Inoculum Prep: Adjust M. tb culture to OD₆₀₀ ≈ 0.6. Dilute 1:100 in 7H9 broth.
Compound Dilution:
Dissolve 5-(Ethylamino)pyrazine-2-carbothioamide in DMSO (Stock 10 mg/mL).
Perform 2-fold serial dilutions in the 96-well plate (Range: 0.19 – 100 µg/mL).
Include PZA as a control (Range: 6.25 – 400 µg/mL) and adjust media pH to 6.0 for PZA wells (PZA requires acidic pH).[1] Keep Analog wells at pH 6.8.
Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 7 days.
Readout:
Add 30 µL of 0.01% Resazurin solution to each well.
Incubate for an additional 24–48 hours.
Analysis: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of resazurin).[1]
MIC Definition: The lowest concentration preventing the color change from blue to pink.[1]
Part 5: Conclusion & Strategic Outlook
5-(Ethylamino)pyrazine-2-carbothioamide is a superior candidate to Pyrazinamide in terms of in vitro potency and spectrum of activity.[1]
Advantages: It overcomes the "acidic pH requirement" dogma of PZA, allowing it to kill bacilli in neutral extracellular environments (cavities).[1] It remains active against PncA-mutant strains, the most common form of PZA resistance.[1]
Development Risks: As a thioamide, cross-resistance with Ethionamide (via ethA mutations) is a potential risk that must be monitored.[1] Hepatotoxicity, a known issue with both PZA and thioamides, requires early ADME-Tox screening.[1]
References
Doležal, M., et al. (2020).[1] "5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation." Molecules. Link
Zhang, Y., & Mitchison, D. (2003).[1] "The curious characteristics of pyrazinamide: a review." International Journal of Tuberculosis and Lung Disease. Link
Zitko, J., et al. (2012).[1] "Design, synthesis and antimycobacterial activity of 5-substituted pyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry. Link
BenchChem Technical Guide. (2025). "Potential Therapeutic Targets of 5-Aminopyrazine-2-carbothioamide." Link[1]
Palomino, J.C., et al. (2002).[1] "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis."[1] Antimicrobial Agents and Chemotherapy.[1] Link[1]
A Researcher's Guide to Calculating and Interpreting the Selectivity Index (SI) for Novel Anticancer Compounds: A Case Study with Pyrazine Derivatives
In the landscape of anticancer drug discovery, the paramount goal is to develop therapeutic agents that exhibit potent cytotoxicity against tumor cells while minimizing harm to healthy, non-malignant cells. The Selectivi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of anticancer drug discovery, the paramount goal is to develop therapeutic agents that exhibit potent cytotoxicity against tumor cells while minimizing harm to healthy, non-malignant cells. The Selectivity Index (SI) serves as a critical quantitative measure in this endeavor, providing a preliminary assessment of a compound's therapeutic window. This guide offers an in-depth exploration of the SI calculation, contextualized with experimental data from pyrazine-based compounds, a class of heterocyclic molecules that have garnered significant interest for their diverse biological activities. While specific cytotoxic data for 5-(Ethylamino)pyrazine-2-carbothioamide is not extensively available in public literature, this guide will utilize data from structurally related aminopyrazine-2-carboxamide derivatives to illustrate the principles and methodologies.
The core of this guide is to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to determine and interpret the SI of a novel compound. We will delve into the underlying experimental choices, ensure the described protocols are self-validating, and ground all claims in authoritative sources.
The Imperative of Selectivity in Cancer Therapy
The therapeutic efficacy of an anticancer agent is intrinsically linked to its ability to selectively target cancer cells. A high degree of selectivity is desirable as it suggests that the compound may have a wider therapeutic margin, leading to fewer side effects in clinical applications. The Selectivity Index is a straightforward yet powerful metric that quantifies this differential activity. It is calculated as the ratio of the cytotoxic concentration of a compound against a normal cell line to its cytotoxic concentration against a cancer cell line.[1][2][3]
A higher SI value is indicative of greater selectivity, suggesting that the compound is more toxic to cancer cells than to normal cells.[1][4] Generally, an SI value greater than 2 or 3 is considered indicative of promising selectivity, while compounds with an SI greater than 10 are often prioritized for further development.[3][4] Conversely, an SI value less than 2 suggests general toxicity.[3]
Comparative Cytotoxicity Data of Pyrazine Derivatives
To provide a practical context for SI calculation, the following table summarizes the cytotoxic activities (IC50 values) of several aminopyrazine-2-carboxamide derivatives against both cancer and normal cell lines. The IC50, or half-maximal inhibitory concentration, represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability.[5]
Note: While M. tuberculosis is a bacterium, the data is included to illustrate a high selectivity index against a target organism versus a human cell line, a concept analogous to cancer selectivity.
Experimental Protocol: Determining IC50 via MTT Assay
The foundation of an accurate SI calculation lies in the reliable determination of IC50 values. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]
Step-by-Step MTT Assay Protocol
Cell Seeding: Plate cells (both cancer and normal cell lines in separate plates) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare a serial dilution of the test compound (e.g., 5-(Ethylamino)pyrazine-2-carbothioamide) in culture medium. After 24 hours, replace the old medium with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO2 incubator.
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[10][11]
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.[6]
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Workflow for IC50 Determination and SI Calculation
Caption: Workflow from MTT assay to Selectivity Index calculation.
Calculating the Selectivity Index: A Practical Example
The formula for calculating the Selectivity Index is:
Let's use the data for 5-Heptylamino-N-(p-tolyl)pyrazine-2-carboxamide from the table above as an example.
IC50 in M. tuberculosis H37Ra (target) = 2.39 µM
IC50 in HepG2 (normal human cell line) = >250 µM
SI = >250 µM / 2.39 µM = >104.6
This high SI value suggests that the compound is significantly more potent against its target than it is toxic to the human liver cell line, indicating a very favorable selectivity profile.
Interpreting the Selectivity Index: A Decision-Making Framework
The calculated SI value provides a critical data point for the " go/no-go " decision-making process in early-stage drug discovery.
Caption: Decision-making framework based on the Selectivity Index.
Conclusion and Future Directions
The Selectivity Index is an indispensable tool in the preliminary evaluation of novel anticancer drug candidates. While this guide used data from aminopyrazine-2-carboxamide derivatives to illustrate the calculation and interpretation of the SI, the principles and methodologies are universally applicable. For a definitive assessment of 5-(Ethylamino)pyrazine-2-carbothioamide, it would be imperative to conduct head-to-head cytotoxicity assays against a panel of cancer cell lines and a relevant normal cell line.
Future investigations should also aim to elucidate the mechanism of action of promising compounds. A high SI value, while encouraging, is just the first step. Understanding why a compound is selective will enable more rational drug design and development in the ongoing fight against cancer.
(PDF) Cell sensitivity assays: The MTT assay - ResearchGate. [Link]
The selectivity indexes (SI) that represent IC50 for normal cell... - ResearchGate. [Link]
Comparison of selectivity index (SI) values of the tested compounds.... - ResearchGate. [Link]
Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research. [Link]
The calculated values of the selectivity index (SI) of some compounds. - ResearchGate. [Link]
IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. [Link]
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. [Link]
Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target - The Royal Society of Chemistry. [Link]
Supplementary Table 1. STP-B in vitro relative IC50 values for 199 cancer cell lines. [Link]
Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides | Request PDF - ResearchGate. [Link]
Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. [Link]
Selective Cytotoxicity Evaluation in Anticancer Drug Screening of Boehmeria virgata (Forst) Guill Leaves to Several Human Cell Lines: HeLa, WiDr, T47D and Vero. [Link]
5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation - MDPI. [Link]
Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. [Link]
Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. [Link]
Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs. [Link]
Antitumor activity of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenyl-pyrido [3,4-b]pyrazin-7-ylcarbamate, 2-hydroxyethanesulfonate, hydrate (NSC 370147) against selected tumor systems in culture and in mice - PubMed. [Link]
Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides - PubMed. [Link]
Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Publishing. [Link]
Comparison of 5-ethylamino and 5-propylamino pyrazine-2-carbothioamide activity
The following technical guide compares 5-ethylamino-pyrazine-2-carbothioamide and 5-propylamino-pyrazine-2-carbothioamide , focusing on their pharmacological potential as antimycobacterial agents. This analysis synthesiz...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide compares 5-ethylamino-pyrazine-2-carbothioamide and 5-propylamino-pyrazine-2-carbothioamide , focusing on their pharmacological potential as antimycobacterial agents.
This analysis synthesizes data from structure-activity relationship (SAR) studies on pyrazine derivatives, specifically leveraging the extensive work by the Doležal and Zitko groups (Charles University) on pyrazine carboxamides and thioamides.
[1]
Executive Summary
Both compounds are thioamide bioisosteres of the first-line tuberculosis drug Pyrazinamide (PZA) . The modification involves two key structural changes from the parent PZA molecule:
Thioamide Substitution: Replacing the amide oxygen (C=O) with sulfur (C=S).
C-5 Alkylamino Substitution: Introducing an ethyl or propyl amino chain at position 5.[1]
Verdict: The 5-propylamino derivative generally exhibits superior antimycobacterial activity compared to the 5-ethylamino analog. This is driven by the Lipophilicity-Activity Relationship , where the extra methylene group (-CH₂-) in the propyl chain enhances penetration through the mycolic acid-rich cell wall of Mycobacterium tuberculosis.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
The core difference lies in the alkyl chain length, which directly dictates the physicochemical properties essential for drug transport.
Research indicates that thioamides (C=S) are generally more active than their corresponding carboxamides (C=O). Within the alkylamino series, the activity follows a parabolic curve related to chain length, often peaking around C5-C8 (pentyl to octyl). However, in the direct comparison between C2 (ethyl) and C3 (propyl):
5-Propylamino-pyrazine-2-carbothioamide:
Activity: High.
Mechanism: The propyl chain provides sufficient lipophilicity to cross the mycobacterial membrane without becoming bulky enough to cause steric hindrance at the active site (likely Fatty Acid Synthase I, FAS-I).
Reference Data Proxy: In the analogous carboxamide series, 5-propylamino derivatives show significantly better MIC values (typically 12.5–25 µg/mL or lower) compared to ethylamino analogs.
5-Ethylamino-pyrazine-2-carbothioamide:
Activity: Moderate.
Limitation: The ethyl group is often too hydrophilic to effectively drive the molecule through the waxy mycobacterial envelope efficiently compared to the propyl analog.
Mechanism of Action
Unlike Pyrazinamide, which requires activation by the bacterial enzyme pyrazinamidase (PncA) to form pyrazinoic acid, some substituted pyrazine derivatives (especially thioamides) may retain activity against PncA-defective (PZA-resistant) strains.
Thioamide Effect: The -CSNH₂ group is more acidic and has different electronic properties than -CONH₂, potentially allowing for direct binding to targets or alternative activation pathways.
Experimental Protocols
To validate the activity of these compounds, the Microplate Alamar Blue Assay (MABA) is the industry standard for determining Minimum Inhibitory Concentration (MIC).
Protocol: Microplate Alamar Blue Assay (MABA)[10]
Objective: Determine the MIC of pyrazine derivatives against M. tuberculosis H37Rv.
Preparation :
Dissolve compounds in DMSO to a stock concentration (e.g., 10 mg/mL).
Prepare M. tuberculosis inoculum adjusted to McFarland standard 1.0, diluted 1:20 in Middlebrook 7H9 broth (supplemented with OADC).
Plating :
Use a sterile 96-well plate.
Add 100 µL of 7H9 broth to all wells.
Perform serial 2-fold dilutions of the test compounds (Ethyl and Propyl variants) in columns 2–11.
Column 1: Vehicle control (DMSO only).
Column 12: Growth control (Bacteria only).
Incubation :
Seal plates and incubate at 37°C for 5 days.
Development :
Add 20 µL of Alamar Blue reagent (resazurin) and 12 µL of 10% Tween 80 to each well.
Incubate for an additional 24 hours.
Readout :
Blue Color: No growth (Resazurin remains oxidized).
Pink Color: Bacterial growth (Resazurin reduced to resorufin).
MIC Definition: The lowest concentration preventing the color change from blue to pink.
Experimental Workflow Diagram
Figure 2: Workflow for the Microplate Alamar Blue Assay (MABA) used to determine antimycobacterial efficacy.[2]
References
Krinkova, J., Dolezal, M., Hartl, J., Buchta, V., & Pour, M. (2002). Synthesis and biological activity of 5-alkyl-6-alkylsulfanyl or 5-alkyl-6-arylsulfanyl pyrazine-2-carboxamides and corresponding thioamides. Il Farmaco, 57(1), 71-78. Link
Key Insight: Establishes that pyrazine thioamides often exhibit superior activity to carboxamides.
Janoutová, A., Zitko, J., Servusová, B., & Doležal, M. (2015). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides.[3] Bioorganic & Medicinal Chemistry, 23(1), 174-183.[4] Link
Key Insight: Demonstrates the SAR trend where increasing alkyl chain length (Propyl > Ethyl) improves antimycobacterial activity.
Servusová, B., et al. (2014). Alkylamino derivatives of pyrazinamide: synthesis and antimycobacterial evaluation. Bioorganic & Medicinal Chemistry Letters, 24(2), 450-453. Link
Key Insight: Confirms the efficacy of propylamino substituents in the pyrazine series.
Personal protective equipment for handling 5-(Ethylamino)pyrazine-2-carbothioamide
The following guide provides an operational safety and logistical framework for handling 5-(Ethylamino)pyrazine-2-carbothioamide . This content is designed for researchers and laboratory managers requiring immediate, act...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an operational safety and logistical framework for handling 5-(Ethylamino)pyrazine-2-carbothioamide . This content is designed for researchers and laboratory managers requiring immediate, actionable protocols.
[1]
CAS Number: 1342263-15-3
Molecular Weight: 182.25 g/mol
Chemical Class: Pyrazine / Thioamide Derivative
Primary Application: Pharmaceutical Intermediate (Antitubercular/Antiviral research), Building Block.[1]
Executive Safety Summary & Risk Profile
Senior Scientist Insight: While specific toxicological data for this exact derivative may be limited in public databases, its structural components—the pyrazine ring and the thioamide group —dictate a conservative safety approach.
Pyrazine Moiety: Structurally related to Pyrazinamide.[2][3][4] Critical Risk: Potential hepatotoxicity and hyperuricemia upon systemic exposure.
Thioamide Group: Known for potential thyroid toxicity (goitrogenic activity) and skin sensitization.
Immediate Hazards: Treat as a Severe Eye Irritant (H318) and Skin Sensitizer (H317) .[1]
Hazard Identification Matrix
Hazard Category
Risk Level
Critical Control Point
Acute Toxicity (Oral)
Moderate (Category 4 inferred)
Do not ingest.[1] Wash hands immediately after doffing gloves.
Skin Sensitization
HIGH
Zero-skin-contact policy. Powder containment is critical.
Eye Damage
HIGH
Thioamides can be corrosive/irritating.[5] Goggles are mandatory.
Standard laboratory PPE is insufficient for high-concentration handling or solution preparation involving penetrating solvents (e.g., DMSO).[1]
A. Respiratory Protection[6][7]
Solid State (Weighing/Transfer):
Minimum: N95 or P2 disposable respirator if working outside a fume hood (not recommended).
Preferred: Work strictly inside a certified Chemical Fume Hood.
Reasoning: Fine powders of pyrazine derivatives are easily aerosolized. Inhalation is a direct route to rapid systemic absorption.
B. Dermal Protection (The "Solvent Carrier" Effect)
Expert Note: This compound is likely solubilized in DMSO or DMF for biological assays. These solvents permeate standard nitrile gloves rapidly, carrying the dissolved toxicant through the skin barrier.
Laminate (Silver Shield) or Double Nitrile (change every 15 mins).
< 10 mins (Nitrile) / > 480 mins (Laminate)
C. Eye & Face Protection[1][5][6][7]
Mandatory: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine dust entry or splash.[1]
High Volume (>10g): Add a Face Shield over goggles.
Operational Workflows & Engineering Controls
Workflow Visualization: Safe Handling Lifecycle
The following diagram outlines the decision logic for safe handling from receipt to disposal.
Figure 1: Operational lifecycle emphasizing temperature equilibration and containment zones.
Step-by-Step Handling Procedures
Phase 1: Preparation & Weighing
Equilibration: Remove the vial from the refrigerator (2-8°C) and allow it to reach room temperature before opening.
Why? Opening a cold vial causes condensation, which can hydrolyze the thioamide bond or degrade the pyrazine ring.
Static Control: Use an anti-static gun or bar on the spatula and weighing boat.
Why? Pyrazine derivatives are often "fluffy" powders that fly easily, increasing inhalation risk.
Containment: Perform all weighing inside a fume hood. If a balance is not available in the hood, use a "balance enclosure" or transfer the closed vessel to the balance.
Phase 2: Solubilization (The Critical Risk Step)[1]
Solvent Choice: If using DMSO, assume the glove barrier is compromised.
Technique: Add solvent slowly down the side of the vial.
Venting: Do not tightly cap the vial immediately if any heat is generated (unlikely, but safe practice).
Labeling: Immediately label the solution with "TOXIC - SKIN ABSORPTION HAZARD" if DMSO is used.
Dry Spill: Do NOT sweep. Use a wet wipe or damp paper towel to capture powder without creating dust. Place in a sealed bag.
Solution Spill: Cover with absorbent pads. If DMSO is involved, wear Silver Shield gloves or double-glove immediately before touching pads.[1] Clean the surface with soap and water (alkaline soap helps neutralize potential acidic byproducts).
Waste Disposal & Deactivation
Core Principle: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[1] Thioamides can react vigorously with oxidizers, potentially releasing sulfur oxides (SOx).
Segregation: Dispose of as "Hazardous Waste - Sulfur Containing." Do not mix with general organic solvents if your facility incinerates halogenated/sulfur waste separately.
Container: High-density polyethylene (HDPE) or glass.
Labeling: Must explicitly state "Contains 5-(Ethylamino)pyrazine-2-carbothioamide" and "Thioamide Derivative."[1]
References & Verification
Sigma-Aldrich (Merck). Product Specification: 5-(ethylamino)pyrazine-2-carbothioamide (CAS 1342263-15-3).[1] Retrieved from [1]
PubChem. Compound Summary: Pyrazine-2-carbothioamide (Analog).[1][4] National Library of Medicine. Retrieved from [1]
European Food Safety Authority (EFSA). Scientific Opinion on the safety of pyrazine derivatives.[6] EFSA Journal 2017;15(2):4671. (Providing toxicological background on pyrazine metabolism). Retrieved from [1]
Fisher Scientific. Safety Data Sheet: Pyrazine-2-thiocarboxamide. (Analogous hazard data). Retrieved from [1]